Skf 96365
Description
inhibits platelet aggregation & Ca2+ entry into platelets
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3.ClH/c1-25-20-9-5-18(6-10-20)4-3-15-27-22(16-24-14-13-23-17-24)19-7-11-21(26-2)12-8-19;/h5-14,17,22H,3-4,15-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLPKVQUECFKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCOC(CN2C=CN=C2)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926763 | |
| Record name | 1-{2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl}-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130495-35-1 | |
| Record name | SKF 96365 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130495-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-(3-(4-Methoxyphenyl)propoxy)-4-methoxyphenylethyl)-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130495351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl}-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[β-(3-(4-Methoxyphenyl)propoxy)-4-methoxyphenethyl]-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SKF-96365 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BI32858P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SKF-96365 as a TRPC Channel Blocker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-96365 is an imidazole derivative widely utilized in cellular biology and pharmacology as an inhibitor of Transient Receptor Potential Canonical (TRPC) channels. Initially identified as a blocker of receptor-mediated calcium entry (RMCE) and store-operated calcium entry (SOCE), its primary application in research has been to probe the function of TRPC-mediated cation influx.[1][2][3] However, a significant body of evidence demonstrates that SKF-96365 is a non-selective compound with numerous off-target effects, necessitating careful experimental design and cautious interpretation of results. This guide provides an in-depth technical overview of SKF-96365, including its mechanism of action, inhibitory concentrations, detailed experimental protocols, and a critical discussion of its off-target activities.
Mechanism of Action and Signaling Pathway
TRPC channels are a family of non-selective cation channels that are crucial downstream effectors of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[4][5][6] The canonical activation pathway involves the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[4][6][7]
-
DAG-mediated activation: TRPC3, TRPC6, and TRPC7 are directly activated by DAG.[4][7]
-
Store-operated activation: IP3 triggers calcium release from the endoplasmic reticulum (ER). The subsequent depletion of ER calcium stores activates certain TRPC channels, a process often involving the ER calcium sensor STIM1.[6][8]
SKF-96365 is understood to inhibit TRPC channels directly, thereby blocking the influx of Ca²⁺ and other cations that results from these activation pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPC Channels in Neuronal Survival - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Multiple Mechanisms of TRPC Activation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Dual Role of Skf 96365 in Calcium Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skf 96365 is a widely utilized pharmacological tool in the study of calcium signaling. Initially identified as an inhibitor of receptor-mediated calcium entry, its primary application has been as a blocker of store-operated calcium entry (SOCE) and transient receptor potential canonical (TRPC) channels. However, emerging evidence reveals a more complex pharmacological profile, indicating that this compound is not strictly selective and can exert multiple effects on intracellular calcium homeostasis. This technical guide provides a comprehensive overview of the multifaceted role of this compound in calcium signaling, with a focus on its mechanisms of action, quantitative data on its targets, and detailed experimental protocols for its use in research.
Core Mechanism of Action
This compound's primary and most well-documented role is the inhibition of store-operated calcium entry (SOCE). SOCE is a critical calcium influx pathway activated in response to the depletion of intracellular calcium stores, such as the endoplasmic reticulum (ER). This process is mediated by the interaction of the ER calcium sensor, STIM1, with Orai channels in the plasma membrane. This compound is understood to inhibit this pathway, thereby reducing calcium influx.
Beyond its effects on SOCE, this compound has been shown to interact with a variety of other ion channels and transporters, leading to a range of cellular effects. This lack of specificity is a critical consideration for researchers when interpreting experimental results.
Quantitative Data on this compound Targets
The following tables summarize the reported inhibitory and excitatory concentrations of this compound on various ion channels and transporters. These values are essential for designing experiments and interpreting results.
| Target Channel/Process | Cell Type | IC50 / EC50 | Reference |
| Inhibition | |||
| Receptor-Mediated Ca2+ Entry (RMCE) | Human Platelets (ADP-stimulated) | 8.5 µM | [1] |
| Receptor-Mediated Ca2+ Entry (RMCE) | Human Platelets (Thrombin-stimulated) | 11.7 µM | [1] |
| Store-Operated Calcium Entry (SOCE) | Rat Peritoneal Mast Cells | ~4 µM | [2] |
| TRPC Channels (general) | Various | 5-30 µM | [3] |
| T-type Ca2+ Channels (Cav3.1) | HEK293 cells | ~560 nM | [3][4] |
| Enhancement | |||
| Na+/Ca2+ Exchanger (NCX) - Reverse Mode | Human Glioblastoma LN-229 cells | 9.79 µM (EC50) | [5][6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions of this compound, the following diagrams illustrate its primary signaling pathway and a typical experimental workflow for its study.
References
- 1. SK&F 96365, a novel inhibitor of receptor-mediated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na(+) /Ca(2+) exchanger and increasing intracellular Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of SKF-96365 as a Modulator of Store-Operated Calcium Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound SKF-96365 and its effects on store-operated calcium entry (SOCE), a crucial cellular signaling process. We will delve into its mechanism of action, inhibitory concentrations across various cell types, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.
Introduction to Store-Operated Calcium Entry (SOCE)
Store-operated calcium entry is a fundamental mechanism that replenishes calcium (Ca²⁺) in the endoplasmic reticulum (ER) and mediates a variety of cellular processes, including gene expression, cell proliferation, and apoptosis. The process is initiated by the depletion of Ca²⁺ from the ER, which is sensed by the stromal interaction molecule 1 (STIM1), an ER-resident protein. Upon Ca²⁺ depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. Here, it interacts with and activates Orai1, the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel, leading to a sustained influx of extracellular Ca²⁺ into the cell.
SKF-96365: An Imidazole-Based Inhibitor of SOCE
SKF-96365 is an imidazole derivative that was one of the first pharmacological agents identified to inhibit receptor-mediated and store-operated Ca²⁺ entry.[1] It has been widely used as a tool to investigate the physiological roles of SOCE in numerous cell types. While it is a potent inhibitor of SOCE, it is crucial to recognize that SKF-96365 is not entirely specific for CRAC channels and exhibits off-target effects on other ion channels.
Mechanism of Action
The primary inhibitory action of SKF-96365 on SOCE is believed to be through its interaction with the Orai1 channel.[2] Studies have shown that SKF-96365 can block Ca²⁺ influx mediated by the STIM1-Orai1 pathway.[3][4] The precise binding site and the exact mechanism of inhibition are still under investigation.
Off-Target Effects
It is well-documented that SKF-96365 is a non-selective inhibitor and can affect other ion channels, including:
-
Voltage-gated Ca²⁺ channels: SKF-96365 has been shown to inhibit voltage-gated Ca²⁺ channels.[3][8]
-
Potassium channels: This compound can also affect certain potassium channels.[3]
-
Na⁺/Ca²⁺ exchanger (NCX): In some cell types, such as glioblastoma cells, SKF-96365 has been found to enhance the reverse operation of the NCX, leading to an increase in intracellular Ca²⁺.[9]
These off-target effects necessitate careful interpretation of data obtained using SKF-96365 and the use of complementary approaches, such as genetic knockdown of STIM1 or Orai1, to confirm the role of SOCE.
Quantitative Data: Inhibitory Potency of SKF-96365
The half-maximal inhibitory concentration (IC50) of SKF-96365 for SOCE varies considerably depending on the cell type and experimental conditions. The following table summarizes a range of reported IC50 values.
| Cell Type | Stimulus for SOCE | IC50 (µM) | Reference |
| Vascular Smooth Muscle Cells (VSMCs) | Thapsigargin | 10.2 ± 1.2 | Zhang et al. (1999)[10] |
| Jurkat T cells | Thapsigargin | ~10 - 12 | Chung et al. (1994), Li et al. (2000)[1][10] |
| Arterioles | Not specified | 1.2 | McGahon et al. (2012)[10] |
| PLP-B lymphocyte cells | Not specified | 60 | Dago et al. (2018)[10] |
| Platelets | ADP | 8.5 | |
| Platelets | Thrombin | 11.7 | |
| HEK293 Cells | Thapsigargin | 16.0 ± 1.8 | [11] |
| Wild-type Mouse Embryonic Fibroblasts (MEFs) | Thapsigargin | 4-5 | [2] |
| TRPC hepta-KO MEFs | Thapsigargin | 4-5 | [2] |
Experimental Protocols for Studying SKF-96365 Effects on SOCE
The most common method to assess SOCE and the effects of inhibitors like SKF-96365 is through intracellular Ca²⁺ imaging using fluorescent indicators. The "calcium re-addition" protocol is a standard approach.
Calcium Imaging using the "Calcium Re-addition" Protocol
This protocol involves depleting the ER Ca²⁺ stores in the absence of extracellular Ca²⁺ and then measuring the influx of Ca²⁺ upon its re-introduction.
Materials:
-
Cells: Adherent or suspension cells of interest.
-
Fluorescent Ca²⁺ indicator: Fura-2 AM, Fluo-4 AM, or other suitable Ca²⁺-sensitive dyes.
-
Pluronic F-127: To aid in the dispersion of AM esters in aqueous media.
-
Calcium-free buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) without added CaCl₂ and supplemented with a Ca²⁺ chelator like EGTA (e.g., 0.5-1 mM).
-
Calcium-containing buffer: The same physiological salt solution with a defined concentration of CaCl₂ (e.g., 1-2 mM).
-
ER Ca²⁺ store depleting agent:
-
Thapsigargin (TG): An irreversible inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. A typical working concentration is 1-2 µM.
-
Cyclopiazonic acid (CPA): A reversible SERCA inhibitor. A typical working concentration is 10-30 µM.
-
-
SKF-96365: Prepared as a stock solution in DMSO and diluted to the final desired concentration in the buffer.
-
Fluorescence microscope or plate reader: Equipped with the appropriate excitation and emission filters for the chosen Ca²⁺ indicator.
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere. For suspension cells, they can be used directly.
-
Wash the cells with a physiological buffer.
-
Load the cells with the Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) in the presence of Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at room temperature or 37°C, depending on the cell type.
-
Wash the cells to remove excess dye and allow for de-esterification of the AM ester for approximately 30 minutes.
-
-
Measurement of SOCE:
-
Initially, perfuse the cells with the Ca²⁺-containing buffer to establish a baseline fluorescence signal.
-
Switch to the Ca²⁺-free buffer. This will cause a slight decrease in the baseline signal.
-
Add the ER Ca²⁺ store depleting agent (e.g., thapsigargin). This will induce a transient increase in intracellular Ca²⁺ due to leakage from the ER, followed by a return to a lower plateau.
-
After the intracellular Ca²⁺ levels have stabilized, re-introduce the Ca²⁺-containing buffer. The subsequent sharp increase in intracellular Ca²⁺ represents SOCE.
-
To test the effect of SKF-96365, pre-incubate the cells with the desired concentration of the inhibitor for a defined period (e.g., 10-30 minutes) before the re-addition of Ca²⁺. Alternatively, SKF-96365 can be added just before the re-addition of Ca²⁺.
-
-
Data Analysis:
-
The magnitude of SOCE can be quantified by measuring the peak increase in the fluorescence ratio (for ratiometric dyes like Fura-2) or intensity (for single-wavelength dyes like Fluo-4) upon Ca²⁺ re-addition.
-
The rate of Ca²⁺ entry can also be determined by calculating the initial slope of the rising phase of the Ca²⁺ signal.
-
Compare the SOCE in control (vehicle-treated) cells versus SKF-96365-treated cells to determine the percentage of inhibition.
-
Generate a dose-response curve by testing a range of SKF-96365 concentrations to calculate the IC50 value.
-
Visualizing Signaling Pathways and Workflows
Signaling Pathway of Store-Operated Calcium Entry and Inhibition by SKF-96365
Caption: The SOCE signaling cascade and the inhibitory action of SKF-96365 on the Orai1 channel.
Experimental Workflow for Assessing SOCE Inhibition
Caption: A typical experimental workflow for measuring the effect of SKF-96365 on SOCE.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. STIM AND ORAI, THE LONG AWAITED CONSTITUENTS OF STORE-OPERATED CALCIUM ENTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Store-operated calcium entry and the localization of STIM1 and Orai1 proteins in isolated mouse sinoatrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Store-Operated Calcium Entry Increases Nuclear Calcium in Adult Rat Atrial and Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of a non-selective TRPC channel blocker, SKF-96365, on melittininduced spontaneous persistent nociception and inflammatory pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - SOCE inhibitory activity (IC50 ± SE) of the SOCE inhibitors studied, compared to their reported IC50 values. - Public Library of Science - Figshare [plos.figshare.com]
The Off-Target Profile of SKF 96365: A Technical Guide to its Non-Selective Effects on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
SKF 96365 is a widely utilized pharmacological tool, primarily known as an inhibitor of receptor-mediated and store-operated calcium entry (SOCE), with a particular association as a blocker of Transient Receptor Potential Canonical (TRPC) channels.[1][2][3] However, a substantial body of evidence reveals its non-selective nature, demonstrating significant effects on a variety of other ion channels. This promiscuity necessitates careful consideration in experimental design and data interpretation. This technical guide provides a comprehensive overview of the non-selective effects of this compound on various ion channels, presenting quantitative data, detailed experimental protocols, and visual representations of affected signaling pathways.
Quantitative Data Summary
The inhibitory effects of this compound on a range of ion channels are summarized below. The IC50 values and percentage of blockade can vary depending on the specific channel subtype, expression system, and experimental conditions.
| Ion Channel Family | Specific Channel | Cell Type / Expression System | IC50 / Inhibition | Reference |
| Voltage-Gated Calcium Channels (CaV) | hCaV3.1 (T-type) | HEK293 cells | ~560 nM | [1] |
| CaV1 and CaV2 classes | Various | Blocked at 10 µM | [1] | |
| L-type (ICa,L) | Rabbit atrioventricular node myocytes | 38.6 ± 8.1% inhibition at 10 µM | [4] | |
| High-Voltage-Activated (HVA) | Various | Blocked at typical test concentrations | [3][5] | |
| Potassium Channels (K+) | ATP-sensitive K+ (KATP) | Mouse small intestinal smooth muscle cells | 0.85 µM | [6][7] |
| Voltage-gated K+ (KV) | Mouse small intestinal smooth muscle cells | ~30% inhibition at 1 µM | [6][7][8] | |
| Inwardly rectifying K+ | Human umbilical vein endothelial cells | Half-maximal block at ~40 µM | [9] | |
| Rapid delayed rectifier (IKr) | Rabbit atrioventricular node myocytes | 55.6 ± 4.6% inhibition at 10 µM | [4] | |
| Ca2+-activated K+ (BK) | Mouse small intestinal smooth muscle cells | No significant effect at 1 µM | [6][7][8] | |
| Sodium Channels (NaV) | Voltage-gated Na+ | Mouse diaphragm | IC50 of 17-22 µM | |
| Inward background Na+ (IB,Na) | Rabbit atrioventricular node myocytes | 36.1 ± 6.8% inhibition at 10 µM | [4] | |
| TRP Channels | TRPC Channels (general) | Various | IC50 values in the range of 5–30 µM | [1] |
| Other | Na+/Ca2+ Exchanger (NCX) (reverse mode) | Human glioblastoma cells | EC50 of 9.79 µM (enhancement) | [10][11] |
Key Signaling Pathways and Mechanisms of Action
The non-selective actions of this compound can influence multiple cellular signaling pathways beyond the direct blockade of ion influx. For instance, its effect on the Na+/Ca2+ exchanger can lead to an increase in intracellular calcium, a counterintuitive outcome for a compound often used to block calcium entry.[10][11]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for characterizing the effects of this compound on ion channel currents. Below is a generalized protocol based on methodologies cited in the literature.[1][4][6]
1. Cell Preparation:
-
Culture cells (e.g., HEK293 expressing the channel of interest, or primary cells like smooth muscle myocytes) under standard conditions.
-
For recording, detach cells using a gentle enzymatic dissociation method (e.g., Trypsin-EDTA or Accutase) and re-plate them onto glass coverslips.
-
Allow cells to adhere and recover for at least 1-2 hours before use.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
Note: Solution compositions should be optimized based on the specific ion channel being studied.
3. Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Mount the coverslip with cells in a recording chamber on an inverted microscope and perfuse with the external solution.
-
Approach a cell with the recording pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV or -80 mV.
4. Data Acquisition:
-
Apply voltage-step protocols appropriate for the channel being investigated (e.g., depolarizing steps to activate voltage-gated channels).
-
Record baseline currents in the absence of this compound.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound and record the currents again.
-
A washout step, by perfusing with the drug-free external solution, should be performed to check for reversibility.
Fluorescence Calcium Imaging
This method is used to assess changes in intracellular calcium concentration ([Ca2+]i) in response to this compound, particularly in the context of SOCE and its effects on the Na+/Ca2+ exchanger.[9][11]
1. Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes or coverslips.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, 2-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at room temperature or 37°C.
-
Wash the cells with the buffer to remove excess dye and allow for de-esterification for at least 30 minutes.
2. Imaging Setup:
-
Mount the dish/coverslip on an inverted fluorescence microscope equipped with a light source for excitation, appropriate filters, a digital camera, and imaging software.
-
For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and collect emission at ~510 nm.
3. Experimental Procedure:
-
Perfuse the cells with a calcium-free buffer to establish a baseline.
-
To induce SOCE, deplete intracellular calcium stores by applying an agent like thapsigargin (a SERCA pump inhibitor) in the calcium-free buffer.
-
Re-introduce a calcium-containing buffer and measure the subsequent rise in [Ca2+]i, which represents SOCE.
-
To test the effect of this compound, pre-incubate the cells with the compound or apply it during the experiment and observe the changes in the calcium signal.
4. Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., F340/F380 for Fura-2).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
Logical Relationships in Experimental Interpretation
Given the broad target profile of this compound, a logical approach is necessary to dissect its specific contributions to an observed physiological effect.
Conclusion
This compound remains a useful tool for initial investigations into the roles of TRPC channels and SOCE. However, its significant off-target effects on voltage-gated calcium, potassium, and sodium channels, as well as its paradoxical enhancement of the reverse mode of the Na+/Ca2+ exchanger, demand a cautious and well-controlled experimental approach. Researchers and drug development professionals must consider these non-selective actions to avoid misinterpretation of results. The use of more selective pharmacological agents, in conjunction with genetic approaches like siRNA knockdown, is highly recommended to validate findings obtained with this compound.
References
- 1. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient Receptor Potential channels (TRP) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Protective Effects of SKF-96365, a Non-Specific Inhibitor of SOCE, against MPP+-Induced Cytotoxicity in PC12 Cells: Potential Role of Homer1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple ion channel block by the cation channel inhibitor SKF-96365 in myocytes from the rabbit atrioventricular node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibitory effects of SKF96365 on the activities of K(+) channels in mouse small intestinal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Multiple effects of SK&F 96365 on ionic currents and intracellular calcium in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na(+) /Ca(2+) exchanger and increasing intracellular Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Targets of SKF-96365 Beyond Transient Receptor Potential (TRP) Channels
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the molecular targets of the pharmacological agent SKF-96365 that are distinct from the well-documented Transient Receptor Potential (TRP) channels. It consolidates quantitative data, outlines experimental protocols for target validation, and visualizes key pathways and workflows to offer a comprehensive resource for researchers utilizing this compound.
Introduction
SKF-96365 (1-{β-[3-(4-methoxyphenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride) was initially characterized as a selective blocker of receptor-mediated calcium entry (RMCE) and has since become a widely used pharmacological tool for inhibiting TRP channels and store-operated Ca2+ entry (SOCE).[1][2] However, a growing body of evidence reveals that SKF-96365 is not strictly selective and interacts with a range of other ion channels and cellular proteins. This lack of specificity necessitates a cautious interpretation of experimental results where SKF-96365 is used as a definitive TRPC channel blocker.[1][3]
This document serves as a technical guide to these "off-target" effects, providing quantitative data on its activity, detailed experimental protocols for characterization, and visual diagrams of the associated signaling pathways and workflows. The aim is to equip researchers with the necessary information to design more precise experiments and accurately interpret data generated using SKF-96365.
Non-TRP Channel Molecular Targets of SKF-96365
SKF-96365's pharmacological profile extends to several critical regulators of cellular calcium homeostasis and electrical signaling. The primary non-TRP targets identified include voltage-gated ion channels and the Na+/Ca2+ exchanger.
Voltage-Gated Calcium Channels (VGCCs)
A significant finding is that SKF-96365 is a potent blocker of various voltage-gated Ca2+ channels, often with higher potency than for its intended TRPC targets.[1][3] This is particularly true for low-voltage-activated (LVA) T-type calcium channels.
-
T-type Calcium Channels (CaV3.x): SKF-96365 inhibits T-type calcium channels at sub-micromolar concentrations. Studies on recombinant human CaV3.1 channels expressed in HEK293 cells revealed a potent, state-independent blockade.[1][3]
-
High-Voltage-Activated (HVA) Calcium Channels: The compound also blocks HVA channels, including L-type, P/Q-type, and N-type channels, although typically at higher concentrations than those required for T-type channel inhibition.[1][2]
Na+/Ca2+ Exchanger (NCX)
In certain cell types, such as glioblastoma cells, SKF-96365 has a paradoxical effect. Instead of blocking Ca2+ entry, it can lead to an increase in intracellular Ca2+ ([Ca2+]i).[4][5] This is achieved by enhancing the reverse mode of the Na+/Ca2+ exchanger, a transporter that can move Ca2+ into the cell under conditions of low intracellular sodium or membrane depolarization.[4][6]
Potassium (K+) Channels
SKF-96365 has been shown to inhibit several types of potassium channels. This includes the hERG channel, which is critical for cardiac repolarization, as well as ATP-sensitive K+ (KATP), voltage-gated K+ (KV), and large-conductance Ca2+-activated K+ (BK) channels in smooth muscle cells.[7][8]
Store-Operated Calcium Entry (SOCE) Machinery
While often described as a SOCE inhibitor, the action of SKF-96365 is complex. It is reported to inhibit STIM1, a key sensor of endoplasmic reticulum Ca2+ levels that initiates SOCE.[9][10] This action contributes to its inhibitory effect on Ca2+ influx following store depletion.
Downstream Signaling Molecules
The effects of SKF-96365 can also manifest through the modulation of downstream signaling pathways.
-
Homer1: In PC12 cells, SKF-96365 was found to decrease the expression of the scaffolding protein Homer1, which is involved in modulating endoplasmic reticulum Ca2+ release.[11]
-
CaMKIIγ/AKT Pathway: In colorectal cancer cells, SKF-96365 treatment inhibits the calcium/calmodulin-dependent protein kinase IIγ (CaMKIIγ)/AKT signaling cascade.[7]
Quantitative Data Summary
The inhibitory and modulatory concentrations for SKF-96365 across its various targets are summarized below. These values highlight the compound's potency and the significant overlap in the concentration ranges required to affect TRP channels versus other targets.
| Target Class | Specific Target | Cell Type / System | Potency Metric | Value | Reference |
| VGCCs | hCaV3.1 (T-type) | Recombinant (HEK293) | IC50 | ~560 nM | [1][3] |
| hCaV3.2 (T-type) | Recombinant (HEK293) | IC50 | 1.8 µM | [1] | |
| hCaV3.3 (T-type) | Recombinant (HEK293) | IC50 | 2.1 µM | [1] | |
| CaV1, CaV2 (HVA) | Recombinant (HEK293) | Inhibition | Significant at 10 µM | [3] | |
| Transporters | Na+/Ca2+ Exchanger (NCX) - Reverse Mode | Human Glioblastoma Cells | EC50 | 9.79 µM | [4][5] |
| K+ Channels | hERG | Recombinant | IC50 | Concentration-dependent | [7] |
| KATP, KV, BK Channels | Mouse Smooth Muscle | Inhibition | Significant at 10 µM | [8] | |
| Platelets | Receptor-Mediated Ca2+ Entry (RMCE) | Human Platelets (Thrombin-stimulated) | IC50 | 11.7 µM | [12] |
| Receptor-Mediated Ca2+ Entry (RMCE) | Human Platelets (ADP-stimulated) | IC50 | 8.5 µM | [12] |
Experimental Protocols
The characterization of SKF-96365's activity on its non-TRP targets relies on established biophysical and molecular biology techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for directly measuring ion channel and electrogenic transporter activity.[13][14]
-
Objective: To measure the inhibitory effect of SKF-96365 on voltage-gated ion channels (e.g., CaV3.1) or its modulatory effect on transporters (e.g., NCX).
-
Cell Preparation: Cells (e.g., HEK293 cells transiently expressing the channel of interest or primary cells like glioblastoma) are cultured on glass coverslips.
-
Solutions:
-
External Solution (for CaV channels): Contains (in mM): 110 BaCl2 (as charge carrier), 10 HEPES, 10 TEA-Cl, 10 Glucose. pH adjusted to 7.4 with CsOH.
-
Internal (Pipette) Solution (for CaV channels): Contains (in mM): 130 CsCl, 10 EGTA, 1 MgCl2, 10 HEPES, 4 ATP-Mg. pH adjusted to 7.2 with CsOH.
-
For NCX measurement: Solutions are modified to create ionic gradients that favor either forward or reverse mode activity. For reverse mode, the external solution contains Na+ and Ca2+, while the internal solution is Na+-free.[4]
-
-
Recording Procedure:
-
A glass micropipette with a resistance of 2-5 MΩ is brought into contact with a cell to form a high-resistance (>1 GΩ) seal.[15]
-
The membrane patch is ruptured to achieve the whole-cell configuration.[14][16]
-
The cell is held at a negative holding potential (e.g., -90 mV) to keep channels in a closed state.
-
A voltage protocol is applied to elicit currents. For T-type channels, this is typically a step depolarization to around -30 mV.[1] For NCX, a voltage ramp (e.g., from +60 mV to -120 mV) is used.[4]
-
A stable baseline current is recorded.
-
SKF-96365 is applied to the bath via a perfusion system at various concentrations.
-
The effect on the current amplitude is recorded to determine the extent of inhibition or enhancement.
-
-
Data Analysis: The peak current amplitude in the presence of SKF-96365 is compared to the control amplitude. A concentration-response curve is generated to calculate the IC50 or EC50 value.[16]
Intracellular Calcium Imaging
This technique is used to measure changes in cytosolic free calcium concentration in response to stimuli and pharmacological agents.[17][18]
-
Objective: To assess the effect of SKF-96365 on intracellular Ca2+ levels, either by blocking entry or by promoting entry/release from other sources.
-
Cell Preparation: Cells are grown on glass-bottom dishes or coverslips.
-
Dye Loading:
-
Cells are incubated with a Ca2+-sensitive fluorescent indicator, typically a ratiometric dye like Fura-2 AM (2-5 µM), in a physiological buffer (e.g., HBSS) for 30-60 minutes at room temperature or 37°C.[11][19]
-
Following incubation, cells are washed with buffer to remove excess dye and allow for de-esterification of the AM ester.
-
-
Imaging Procedure:
-
The coverslip is mounted on a fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a sensitive camera.[20]
-
A baseline fluorescence ratio (F340/F380) is recorded over time.
-
A stimulus is applied to induce a Ca2+ signal (e.g., a TRPC agonist, a store-depleting agent like thapsigargin, or in the case of glioblastoma cells, SKF-96365 itself).[4]
-
For inhibition studies, cells are pre-incubated with SKF-96365 before the stimulus is applied.
-
The change in the fluorescence ratio is recorded, reflecting the change in [Ca2+]i.
-
-
Data Analysis: The ratio of fluorescence intensities (F340/F380) is calculated for each time point. This ratio is proportional to the intracellular calcium concentration. The peak response, area under the curve, or rate of change can be quantified and compared between control and SKF-96365-treated cells.
Visualizations: Pathways and Workflows
The following diagrams were generated using the Graphviz DOT language to illustrate key concepts, adhering to the specified design constraints.
Caption: SKF-96365 enhances NCX reverse mode, increasing [Ca2+]i.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
References
- 1. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na(+) /Ca(2+) exchanger and increasing intracellular Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibitory effects of SKF96365 on the activities of K+ channels in mouse small intestinal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. This compound hydrochloride | TRPC Channels | Tocris Bioscience [tocris.com]
- 11. Protective effects of SKF-96365, a non-specific inhibitor of SOCE, against MPP+-induced cytotoxicity in PC12 cells: potential role of Homer1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SK&F 96365, a novel inhibitor of receptor-mediated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. personal.utdallas.edu [personal.utdallas.edu]
- 16. Research Methods in Ion Channel Biology | Basicmedical Key [basicmedicalkey.com]
- 17. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Calcium Imaging [bio-protocol.org]
- 19. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 20. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
The Discovery and Original Application of SKF 96365: A Technical Guide
Abstract
SKF 96365, a novel imidazole derivative, was first identified in 1990 as a potent inhibitor of receptor-mediated calcium entry (RMCE), a fundamental cellular signaling process.[1] This technical guide provides an in-depth overview of the seminal research that led to its discovery and characterized its initial applications. We will delve into the quantitative data from these early studies, detail the experimental protocols employed, and visualize the key signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in the foundational understanding of this widely used pharmacological tool.
Introduction: The Quest for a Selective RMCE Inhibitor
Prior to the discovery of this compound, the study of receptor-mediated calcium signaling was hampered by a lack of selective pharmacological agents that could distinguish between calcium influx across the plasma membrane and calcium release from intracellular stores. This compound emerged from a search for a compound that could selectively block this influx, providing a crucial tool to dissect the intricacies of calcium signaling.
Discovery and Initial Characterization
This compound (1-{β-[3-(4-methoxyphenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride) was first described by Merritt and colleagues in their 1990 publication in the Biochemical Journal.[1] The initial studies were conducted on non-excitable cells, including human platelets, neutrophils, and endothelial cells, where receptor-mediated calcium entry is a primary signaling mechanism.
Data Presentation: Inhibitory Profile of this compound
The initial characterization of this compound focused on its ability to inhibit the rise in intracellular calcium ([Ca²⁺]i) following agonist stimulation. The following tables summarize the key quantitative findings from these early studies.
Table 1: Inhibition of Receptor-Mediated Calcium Entry (RMCE) by this compound
| Cell Type | Agonist | IC₅₀ for RMCE Inhibition (µM) | Reference |
| Human Platelets | ADP | 8.5 | [1] |
| Human Platelets | Thrombin | 11.7 | [1] |
| Human Neutrophils | FMLP | Not specified | [1] |
| Human Endothelial Cells | Histamine | Not specified | [1] |
| NG108-15 Cells | Endothelin-1 | 16 | [2] |
| Rat Pancreatic Acini | CCK-8 | 47.7 | [3] |
| Rat Pancreatic Acini | Carbachol | 42.0 | [3] |
Table 2: Effects of this compound on Other Calcium Channels and Cellular Responses
| Channel/Response | Cell Type/Preparation | Effect | IC₅₀ / Concentration | Reference |
| Voltage-gated Ca²⁺ entry | GH3 pituitary cells | Inhibition | Not specified | [1] |
| Voltage-gated Ca²⁺ entry | Rabbit ear artery smooth muscle | Inhibition | Not specified | [1] |
| ATP-gated Ca²⁺-permeable channel | Rabbit ear artery smooth muscle | No effect | Not specified | [1] |
| Platelet Aggregation (RMCE-dependent) | Human Platelets | Inhibition | 15.9 µM | [1] |
| Neutrophil Adhesion and Chemotaxis | Human Neutrophils | Inhibition | Not specified | [1] |
| ACh-induced ⁴⁵Ca²⁺ influx | Bovine adrenal chromaffin cells | Inhibition | 1-3 µM (partial) | [4] |
| High K⁺-induced ⁴⁵Ca²⁺ influx | Bovine adrenal chromaffin cells | Inhibition | > 3 µM | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial discovery and characterization of this compound.
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol describes the use of the fluorescent Ca²⁺ indicator fura-2 to measure changes in [Ca²⁺]i in cell suspensions and single cells.
-
Cell Preparation:
-
Human platelets were isolated from whole blood by differential centrifugation.
-
Human neutrophils were isolated from whole blood by dextran sedimentation and centrifugation over Ficoll-Paque.
-
Human umbilical vein endothelial cells (HUVECs) were cultured on glass coverslips.
-
-
Fura-2 Loading:
-
Cells were incubated with 3-5 µM fura-2/AM (the acetoxymethyl ester form of fura-2) in a physiological salt solution for 30-60 minutes at 37°C.
-
The loading buffer typically contained (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 10 glucose, 10 HEPES, pH 7.4.
-
-
Fluorimetry:
-
For cell suspensions, a spectrofluorometer was used with dual-wavelength excitation (typically 340 nm and 380 nm) and emission measured at 510 nm.
-
For single cells, a microscope-based system was used to capture fluorescence images at the two excitation wavelengths.
-
-
Experimental Procedure:
-
Fura-2-loaded cells were placed in a cuvette (for suspensions) or on a microscope stage (for single cells) in a buffer containing a low concentration of Ca²⁺ (typically nominally Ca²⁺-free with EGTA to chelate residual Ca²⁺).
-
A baseline fluorescence ratio (340/380 nm) was established.
-
An agonist (e.g., ADP, thrombin) was added to stimulate the release of Ca²⁺ from intracellular stores, causing an initial transient increase in the fura-2 ratio.
-
Once the response to store release was observed, extracellular Ca²⁺ (typically 1 mM) was added to the buffer to initiate receptor-mediated Ca²⁺ entry, resulting in a sustained increase in the fura-2 ratio.
-
To test the effect of this compound, the compound was added to the cells before the addition of the agonist or before the re-addition of extracellular Ca²⁺.
-
Manganese (Mn²⁺) Quench Technique
This method was used to more directly measure the influx of divalent cations through receptor-operated channels.
-
Principle: Mn²⁺ can enter the cell through the same channels as Ca²⁺ and quenches the fluorescence of fura-2 at all excitation wavelengths. The rate of quenching is proportional to the rate of Mn²⁺ influx.
-
Procedure:
-
Fura-2-loaded cells were stimulated with an agonist in a Ca²⁺-free buffer.
-
MnCl₂ (typically 100 µM) was added to the extracellular medium.
-
The fluorescence intensity at an isosbestic wavelength for Ca²⁺ (e.g., 360 nm) was monitored over time. A decrease in fluorescence intensity indicated Mn²⁺ influx.
-
This compound was added prior to the agonist to assess its inhibitory effect on the rate of Mn²⁺ quench.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in the original research on this compound.
Caption: Receptor-Mediated Calcium Entry (RMCE) Signaling Pathway.
Caption: Experimental Workflow for Fura-2 Calcium Measurement.
Original Application and Significance
The discovery of this compound provided a critical tool for cell biologists to:
-
Distinguish between sources of calcium: For the first time, researchers could selectively inhibit RMCE without affecting the release of calcium from intracellular stores, allowing for the distinct roles of these two processes to be elucidated.
-
Probe the function of RMCE: By inhibiting RMCE, the downstream physiological consequences could be observed. The original studies demonstrated the importance of RMCE in platelet aggregation, neutrophil adhesion, and chemotaxis.[1]
-
Characterize a novel class of channel blockers: this compound was structurally distinct from existing "calcium antagonists" which primarily targeted voltage-gated calcium channels. This opened up new avenues for drug development.
Conclusion
The discovery of this compound was a landmark achievement in the field of calcium signaling. The initial studies, characterized by meticulous quantitative analysis and innovative experimental design, laid the foundation for our understanding of receptor-mediated calcium entry. While subsequent research has revealed a more complex pharmacological profile for this compound, including its effects on store-operated calcium entry (SOCE) and various TRP channels, its original application as a selective inhibitor of RMCE remains a cornerstone of cell signaling research. This guide provides a comprehensive overview of the foundational work that introduced this invaluable tool to the scientific community.
References
- 1. SK&F 96365, a novel inhibitor of receptor-mediated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SK&F 96365, a receptor-mediated calcium entry inhibitor, inhibits calcium responses to endothelin-1 in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by a receptor-mediated Ca2+ entry blocker, SK&F 96365, of Ca2+ and secretory responses in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of SK&F 96365, an inhibitor of receptor-mediated Ca2+ entry, on Ca2+ influx and catecholamine secretion in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SKF-96365 in the Investigation of Specific Disease Models: A Technical Guide
Introduction
SKF-96365 is a small molecule compound widely recognized for its role as a non-selective inhibitor of Transient Receptor Potential Canonical (TRPC) channels and as a blocker of store-operated calcium entry (SOCE).[1][2] This activity has positioned SKF-96365 as a critical pharmacological tool for researchers and drug development professionals investigating the pathophysiology of numerous diseases where dysregulated calcium signaling is a key component. This technical guide provides an in-depth overview of the application of SKF-96365 in various disease models, with a focus on cancer, neurodegenerative disorders, and allergic rhinitis. The guide details experimental protocols, summarizes quantitative data, and provides visual representations of relevant signaling pathways and workflows.
Mechanism of Action
SKF-96365 exerts its effects primarily by blocking the influx of extracellular calcium (Ca2+) through TRPC channels and other voltage-gated Ca2+ channels.[3][4] This inhibition of SOCE disrupts intracellular calcium homeostasis, which in turn modulates a variety of downstream signaling pathways. One of the key pathways affected is the Calcium/Calmodulin-dependent Protein Kinase IIγ (CaMKIIγ)/AKT signaling cascade, which plays a crucial role in cell survival, proliferation, and apoptosis.[5][6]
Application in Cancer Disease Models
SKF-96365 has demonstrated significant anti-neoplastic activity in various cancer models, including colorectal cancer, glioblastoma, and esophageal squamous cell carcinoma. Its primary mechanism in these models involves the induction of cell cycle arrest and apoptosis, and in some cases, cytoprotective autophagy.
Colorectal Cancer (CRC)
In CRC models, SKF-96365 has been shown to inhibit SOCE, leading to the suppression of CRC cell growth.[5] Mechanistically, it induces G2/M cell-cycle arrest and apoptosis.[5] Interestingly, SKF-96365 also triggers cytoprotective autophagy, which can delay the apoptotic process.[5][6] The inhibition of the CaMKIIγ/AKT signaling pathway is a critical determinant of these biological effects.[5]
Quantitative Data: SKF-96365 in Colorectal Cancer Models
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| HCT116, HT29 | Not Specified | 48h | Induction of apoptosis | [5] |
| HCT116, HT29 | Not Specified | 24h | Altered expression of apoptosis-associated proteins | [5] |
Experimental Protocol: Apoptosis Induction in CRC Cells
A common method to assess SKF-96365-induced apoptosis in CRC cell lines such as HCT116 and HT29 is through Annexin V and propidium iodide (PI) staining followed by flow cytometry.
-
Cell Culture: Culture HCT116 or HT29 cells in appropriate media until they reach the desired confluence.
-
Treatment: Treat the cells with the desired concentration of SKF-96365 for 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[5]
Signaling Pathway: SKF-96365 in Colorectal Cancer
Caption: SKF-96365 inhibits SOCE, leading to the suppression of the pro-survival CaMKIIγ/AKT pathway, thereby promoting apoptosis and autophagy in colorectal cancer cells.
Glioblastoma
In glioblastoma models, SKF-96365 has been shown to inhibit cell growth by arresting cells in the S and G2 phases of the cell cycle.[3][7] Interestingly, in this context, SKF-96365 can enhance the reverse mode of the Na+/Ca2+ exchanger (NCX), leading to an increase in intracellular Ca2+ and subsequent cytotoxicity.[3][7]
Quantitative Data: SKF-96365 in Glioblastoma Models
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| LN-229 | 5, 10, 20, 40 µM | 8h | Increased proportion of cells in S phase | [3] |
| LN-229 | Not Specified | 18h | Increased cell fractions in S and G2 phases | [3] |
| D54MG | 25 µM | 2-3 days | Increased cell size | [8] |
| D54MG | 25 µM | 1 day | Accumulation of cells in G2+M phase (from 10% to 85%) | [8] |
Experimental Protocol: Glioblastoma Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method to assess the effect of SKF-96365 on the viability of glioblastoma cell lines like LN-229.
-
Cell Seeding: Seed LN-229 cells in a 96-well plate at a suitable density.
-
Treatment: After cell attachment, treat with various concentrations of SKF-96365 for 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.[9]
Experimental Workflow: Glioblastoma Cell Cycle Analysis
References
- 1. Therapeutic effects of SKF-96365 on murine allergic rhinitis induced by OVA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion channel modulator DPI-201-106 significantly enhances antitumor activity of DNA damage response inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SKF-96365 activates cytoprotective autophagy to delay apoptosis in colorectal cancer cells through inhibition of the calcium/CaMKIIγ/AKT-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SKF-96365 activates cytoprotective autophagy to delay apoptosis in colorectal cancer cells through inhibition of the calcium/CaMKIIγ/AKT-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na(+) /Ca(2+) exchanger and increasing intracellular Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of transient receptor potential canonical channels impairs cytokinesis in human malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Intracellular Impact of SKF 96365: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 96365 is a widely utilized pharmacological tool, initially characterized as a selective inhibitor of receptor-mediated calcium entry. However, subsequent research has revealed a more complex and multifaceted mechanism of action. This technical guide provides an in-depth analysis of the intracellular signaling pathways significantly affected by this compound. It consolidates quantitative data on its various molecular targets, details common experimental methodologies for studying its effects, and presents visual representations of the core signaling cascades it modulates. The evidence underscores the compound's broad-spectrum activity, extending beyond its classical role as a TRPC channel antagonist to include potent inhibition of other ion channels and modulation of critical cellular processes such as apoptosis and autophagy. This guide serves as a comprehensive resource for designing experiments and interpreting data related to this compound.
Core Mechanisms of Action: Beyond TRPC Inhibition
Initially identified as a blocker of receptor-mediated Ca2+ entry, this compound is now understood to have a wide range of molecular targets.[1] Its primary mechanism revolves around the modulation of intracellular calcium ([Ca2+]i) homeostasis, but its effects are not confined to a single channel family. Researchers should exercise caution when using this compound as a sole diagnostic agent for TRPC activity due to its numerous off-target effects.[2]
The principal targets of this compound include:
-
Store-Operated Calcium Entry (SOCE): this compound is a well-documented inhibitor of SOCE, a crucial Ca2+ influx pathway activated by the depletion of endoplasmic reticulum (ER) Ca2+ stores.[3][4] It has been shown to inhibit STIM1, the primary sensor of ER Ca2+ levels that initiates SOCE.[4]
-
Transient Receptor Potential Canonical (TRPC) Channels: It is widely used as an antagonist of TRPC channels, which are key mediators of receptor-mediated Ca2+ entry (RMCE).[1][5] However, its lack of specificity is a significant consideration.
-
Voltage-Gated Calcium Channels (VGCCs): The compound is a potent blocker of multiple classes of VGCCs. It demonstrates particularly high affinity for low-voltage-activated (LVA) T-type Ca2+ channels (CaV3.1) and also inhibits high-voltage-activated (HVA) channels, including L-type, P/Q-type, and N-type channels, at typical experimental concentrations.[1][2]
-
Potassium (K+) Channels: this compound also blocks several types of potassium channels, including hERG, hKCNQ1/hKCNE1, and hKir2.1.[3]
-
Sodium/Calcium Exchanger (NCX): In a context-dependent manner, particularly in cells with high NCX expression like glioblastoma, this compound can enhance the reverse mode of the NCX. This action paradoxically leads to an increase in intracellular Ca2+ by promoting Ca2+ influx.[6][7]
Quantitative Data: Inhibitory and Modulatory Profile
The efficacy of this compound varies significantly depending on the target channel and cell type. The following tables summarize key quantitative data from published studies.
| Target Channel Family | Specific Channel / Process | IC50 / EC50 | Cell Type | Notes |
| Voltage-Gated Ca2+ Channels | hCaV3.1 (T-type) | ~560 nM | HEK293 Cells | Potent, state-independent blockade.[1] |
| General VGCCs | ~10 µM | Platelets, Neutrophils | General inhibition of receptor-mediated influx.[8] | |
| Na+/Ca2+ Exchanger | NCX (Reverse Mode) | EC50 of 9.79 µM | Glioblastoma Cells | Enhances reverse operation, leading to Ca2+ influx.[6][7] |
| Cancer Cell Proliferation | Esophageal Squamous Carcinoma | IC50: 5.58 µM (K510) | K510, K30, EC9706 | Inhibits growth in a time- and dose-dependent manner.[9] |
| Esophageal Squamous Carcinoma | IC50: 31.52 µM (K30) | K510, K30, EC9706 | Inhibits growth in a time- and dose-dependent manner.[9] | |
| Esophageal Squamous Carcinoma | IC50: 23.78 µM (EC9706) | K510, K30, EC9706 | Inhibits growth in a time- and dose-dependent manner.[9] |
| Experimental Model | Concentration Used | Observed Effect | Reference |
| hCaV3.1 Inhibition | 1 µM | 86.3% reversible inhibition of current. | [1] |
| hCaV3.1 Inhibition | 10 µM | Complete abolishment of currents. | [1] |
| Glioblastoma Cell Cycle Arrest | 5 - 40 µM | Concentration-dependent arrest in S and G2 phases. | [6] |
| MPP+ Induced Cytotoxicity | 10 - 50 µM | Increased cell viability and inhibited apoptosis. | [10] |
| Acetylcholine-induced Depolarization | 3 - 50 µM | Dose-dependent inhibition in smooth muscle. | [8] |
Affected Intracellular Signaling Pathways
By modulating [Ca2+]i, this compound influences a host of downstream signaling cascades that govern fundamental cellular processes.
Calcium-Dependent Kinase Pathways
A primary consequence of altered [Ca2+]i is the modulation of calcium-dependent signaling cascades. In some cancer cells, this compound has been shown to inhibit the Calcium/Calmodulin-Dependent Protein Kinase IIγ (CaMKIIγ)/AKT signaling cascade .[3] This inhibition can disrupt survival signals and contribute to the compound's anti-neoplastic effects.
References
- 1. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride | TRPC Channels | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. SKF96365 Inhibits Tumor Proliferation by Inducing Apoptosis and Autophagy in Human Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effects of SKF-96365, a non-specific inhibitor of SOCE, against MPP+-induced cytotoxicity in PC12 cells: potential role of Homer1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of SKF 96365 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of SKF 96365 in Dimethyl Sulfoxide (DMSO). This compound is a widely utilized pharmacological tool for studying cellular calcium signaling. It is recognized primarily as a blocker of Transient Receptor Potential Canonical (TRPC) channels and store-operated calcium entry (SOCE).[1][2][3] This protocol outlines the necessary materials, a step-by-step procedure for solubilization, and critical storage recommendations to ensure the integrity and efficacy of the compound in experimental applications. Adherence to these guidelines is crucial for obtaining reproducible and reliable experimental outcomes.
Introduction
This compound, with the chemical name 1-[2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl-1H-imidazole hydrochloride, is a potent inhibitor of receptor-mediated calcium entry.[4] Its mechanism of action involves the blockade of various calcium channels, including TRPC channels, voltage-gated calcium channels, and store-operated calcium channels.[2][5][6] Due to its broad-spectrum activity, this compound is a valuable agent in studying a multitude of physiological and pathological processes that are dependent on intracellular calcium dynamics, such as apoptosis and autophagy.[1][7] This document provides a standardized protocol for the preparation of this compound stock solutions using DMSO, a common solvent for water-insoluble compounds in biological research.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 402.91 g/mol (hydrochloride salt) | [1][7][8] |
| Solubility in DMSO | Up to 80 mg/mL (198.55 mM) | [8] |
| Miscible | [9] | |
| Typical Stock Solution Concentration | 10 mM - 100 mM in DMSO | [5][8] |
| Storage of Powder | -20°C for up to 3 years | [8] |
| 4°C, sealed from moisture | [7] | |
| Storage of Stock Solution (in DMSO) | -80°C for up to 1 year | [1][8] |
| -20°C for up to 1 month | [1][8] |
Note: While some sources suggest that DMSO may inactivate SKF-96365 hydrochloride, numerous protocols and supplier data sheets list DMSO as a primary solvent.[7][8][9] It is recommended to use fresh, anhydrous DMSO to minimize potential degradation and to prepare fresh dilutions in aqueous buffers for immediate use in experiments.[8]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound hydrochloride powder (ensure high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.03 mg of this compound (Molecular Weight = 402.91 g/mol ).
-
Solubilization:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound powder. To continue the example, add 1 mL of DMSO.
-
Cap the vial tightly.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming (e.g., in a 37°C water bath) can be applied if necessary, though it is often not required for dissolution in DMSO.[2][3] Some sources also suggest the use of sonication to aid dissolution.[10]
-
-
Aliquotting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the stock solution is subjected to.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][8]
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on store-operated calcium entry (SOCE), a key signaling pathway it modulates.
Caption: Inhibition of Store-Operated Calcium Entry by this compound.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the protocol for preparing the this compound stock solution.
Caption: Workflow for Preparing this compound Stock Solution in DMSO. in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | TRPC Channels | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. portlandpress.com [portlandpress.com]
- 5. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound hydrochloride | CAS:130495-35-1 | SOCE inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Recommended working concentration of Skf 96365 for cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SKF 96365 in cell culture experiments. This document details recommended working concentrations, provides step-by-step protocols for key assays, and illustrates the compound's mechanism of action and experimental workflows.
Introduction
This compound is a widely used pharmacological tool for studying calcium signaling in various cell types. It is primarily known as a blocker of store-operated calcium entry (SOCE) and transient receptor potential canonical (TRPC) channels.[1][2] By inhibiting the influx of extracellular calcium, this compound allows researchers to investigate the role of calcium-dependent signaling pathways in a multitude of cellular processes, including proliferation, apoptosis, and autophagy.[1][3] This document provides detailed protocols and recommended concentrations to facilitate the effective use of this compound in cell culture applications.
Mechanism of Action
This compound exerts its effects by blocking several types of calcium channels. It is a known inhibitor of SOCE, which is a major mechanism for calcium entry in non-excitable cells.[2] Additionally, it acts as an antagonist of TRPC channels.[1][4] Beyond its effects on SOCE and TRPC channels, this compound has also been shown to inhibit voltage-gated calcium channels and enhance the reverse mode of the Na+/Ca2+ exchanger (NCX) in some cell types, leading to an increase in intracellular calcium under specific conditions.[5][6] A key signaling pathway affected by this compound is the Calcium/Calmodulin-dependent protein Kinase IIγ (CaMKIIγ)/AKT pathway, the inhibition of which can lead to cell cycle arrest, apoptosis, and autophagy.[1][3]
Data Presentation: Recommended Working Concentrations
The optimal working concentration of this compound is cell-type and application-dependent. The following table summarizes effective concentrations from various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Application | Recommended Concentration | IC50 / EC50 | Reference |
| HCT116 (Human Colorectal Carcinoma) | Inhibition of cell growth | 10-20 µM | 10.88 µM | [3] |
| HT29 (Human Colorectal Carcinoma) | Inhibition of cell growth | 10-20 µM | 14.56 µM | [3] |
| Human Glioblastoma Cells (LN-229) | Inhibition of cell growth | 5-40 µM | EC50 for NCX enhancement: 9.79 µM | [5][6][7] |
| PC12 (Rat Pheochromocytoma) | Neuroprotection against MPP+ | 10-50 µM | N/A | [8][9] |
| HEK293 (Human Embryonic Kidney) | Blockade of recombinant T-type CaV3.1 channels | 1-10 µM | IC50: ~560 nM | [2][10] |
| Human Mast Cells (LAD2) | Inhibition of calcium mobilization | 30-100 µM | N/A | [11] |
| Rat Dorsal Root Ganglion (DRG) cells | Suppression of melittin-induced inward current | 1-10 µM | N/A |
Mandatory Visualizations
Experimental workflow for determining the optimal working concentration of this compound.
Signaling pathway of this compound leading to cellular effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine the IC50 value.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.
Intracellular Calcium Imaging (Fura-2 AM)
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.
Materials:
-
Cells cultured on glass coverslips
-
Fura-2 AM stock solution (1 mM in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (340/380 nm excitation, 510 nm emission)
Procedure:
-
Prepare a Fura-2 AM loading solution by diluting the stock to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye loading.
-
Wash the cells twice with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification for 30 minutes.
-
Mount the coverslip on the microscope stage and perfuse with HBSS.
-
Record baseline [Ca2+]i by acquiring fluorescence images at 340 nm and 380 nm excitation.
-
Apply this compound at the desired concentration and continue recording to observe changes in [Ca2+]i.
-
Calculate the 340/380 nm fluorescence ratio to determine the relative changes in intracellular calcium.
Cell Cycle Analysis (Flow Cytometry)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Conclusion
This compound is a versatile tool for studying calcium signaling in cell culture. The provided protocols and concentration guidelines serve as a starting point for designing and executing experiments. It is crucial to optimize the conditions for each specific cell line and experimental question to ensure reliable and reproducible results. The multifaceted effects of this compound on different ion channels should be considered when interpreting the data.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. broadpharm.com [broadpharm.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. hellobio.com [hellobio.com]
Application Notes and Protocols for In Vitro Experiments Using SKF 96365
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of SKF 96365, a widely used pharmacological tool. This document details its mechanism of action, provides protocols for common experimental setups, and summarizes key quantitative data.
Introduction
This compound is a chemical compound originally identified as an inhibitor of receptor-mediated calcium entry (RMCE) and store-operated Ca2+ entry (SOCE).[1][2] It is extensively used in research to investigate the roles of various calcium channels in cellular processes. While it is widely employed as a blocker of Transient Receptor Potential Canonical (TRPC) channels, it's important to note its non-selective nature, as it also affects other calcium and potassium channels.[3]
Mechanism of Action
This compound primarily functions by blocking the influx of extracellular calcium. Its main targets are:
-
Store-Operated Calcium Entry (SOCE): It inhibits SOCE, a process initiated by the depletion of intracellular calcium stores.[4]
-
TRPC Channels: It is a well-known blocker of TRPC channels.[1][3][5]
-
Voltage-Gated Calcium Channels: this compound has been shown to inhibit various voltage-gated Ca2+ channels, including L-type, P/Q-type, and T-type channels.[1][2] Notably, it is a potent blocker of low-voltage-activated T-type calcium channels, with an IC50 in the nanomolar range for hCaV3.1 channels.[1]
-
Na+/Ca2+ Exchanger (NCX): In some cell types, like glioblastoma cells, this compound can enhance the reverse mode of the NCX, leading to an increase in intracellular calcium.[6][7][8]
The diverse targets of this compound necessitate careful interpretation of experimental results, and the use of complementary approaches to confirm the specific involvement of a particular channel or pathway is highly recommended.
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell type, the specific channel being targeted, and the experimental conditions.
| Target | Cell Type | Effective Concentration / IC50 | Reference |
| hCaV3.1 T-type Ca2+ channels | HEK293 cells | IC50 ≈ 560 nM | [1] |
| Receptor-Mediated Ca2+ Entry (RMCE) | Platelets | IC50 ≈ 8.5-11.7 µM | [2] |
| TRPC Channels | Various | 2-100 µM | [1] |
| Na+/Ca2+ Exchanger (reverse mode) | Glioblastoma cells | EC50 ≈ 9.79 µM | [6][8] |
| Cytotoxicity against MPP+ | PC12 cells | 10-50 µM (protective effect) | [3][9] |
| Inhibition of Calcium Mobilization | Human Mast Cells (LAD2) | 30-100 µM |
Experimental Protocols
Here are detailed protocols for common in vitro experiments utilizing this compound.
Protocol 1: Calcium Imaging to Measure Store-Operated Calcium Entry (SOCE)
This protocol is designed to assess the effect of this compound on SOCE in adherent cells.
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
Fura-2 AM or other suitable calcium indicator dye
-
HEPES-buffered saline solution (HBSS) with and without CaCl2
-
Thapsigargin (TG)
-
This compound
-
Fluorescence microscope with an imaging system capable of ratiometric imaging
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.
-
Dye Loading: Incubate cells with Fura-2 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Perfuse the cells with Ca2+-free HBSS and record the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2).
-
Store Depletion: To deplete intracellular calcium stores, apply thapsigargin (typically 1-2 µM) in Ca2+-free HBSS. This will cause a transient increase in intracellular calcium due to release from the endoplasmic reticulum.
-
This compound Incubation: Once the calcium levels have returned to near baseline, perfuse the cells with Ca2+-free HBSS containing the desired concentration of this compound for 5-10 minutes. A vehicle control (e.g., DMSO) should be run in parallel.
-
Initiation of SOCE: Reintroduce Ca2+ (typically 1-2 mM) to the extracellular solution by perfusing with HBSS containing CaCl2 (and still containing this compound or vehicle).
-
Data Acquisition: Record the fluorescence ratio throughout the experiment. The influx of calcium upon reintroduction of extracellular Ca2+ represents SOCE.
-
Analysis: Quantify the amplitude or the rate of the calcium increase after re-adding extracellular calcium. Compare the response in this compound-treated cells to the vehicle control to determine the inhibitory effect.
Protocol 2: Cell Viability Assay
This protocol assesses the effect of this compound on cell viability, for example, in the context of protecting against a neurotoxin.[3]
Materials:
-
PC12 cells or other relevant cell line
-
Cell culture medium
-
This compound
-
MPP+ (1-methyl-4-phenylpyridinium) or other toxin
-
WST-1 or MTT assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overgrowth during the experiment.
-
Pre-treatment: The following day, pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 30 minutes.[3] Include a vehicle control group.
-
Toxin Exposure: Add the toxin (e.g., MPP+) to the wells at a pre-determined toxic concentration.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).[3]
-
Viability Assessment: Perform the WST-1 or MTT assay according to the manufacturer's instructions. This typically involves adding the reagent to the wells and incubating for 1-4 hours.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Express the viability of treated cells as a percentage of the untreated control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and a general experimental workflow for its use.
Caption: Signaling pathway inhibited by this compound.
Caption: General experimental workflow for using this compound.
Concluding Remarks
References
- 1. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SKF-96365 activates cytoprotective autophagy to delay apoptosis in colorectal cancer cells through inhibition of the calcium/CaMKIIγ/AKT-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na(+) /Ca(2+) exchanger and increasing intracellular Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective Effects of SKF-96365, a Non-Specific Inhibitor of SOCE, against MPP+-Induced Cytotoxicity in PC12 Cells: Potential Role of Homer1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKF 96365 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using SKF 96365, a widely utilized yet complex pharmacological tool, in patch-clamp electrophysiology. This document outlines its mechanism of action, summarizes its effects on various ion channels, and provides detailed protocols for its application in studying Transient Receptor Potential Canonical (TRPC) channels and its notable off-target effects.
Introduction to this compound
This compound is a small molecule compound initially identified as an inhibitor of receptor-mediated calcium entry.[1] It is extensively used as a blocker of TRPC channels, which are a family of non-selective cation channels involved in a multitude of physiological processes.[2][3] However, it is crucial for researchers to recognize that this compound is not a specific TRPC channel blocker and exhibits significant off-target effects on a variety of other ion channels.[4][5] A thorough understanding of its pharmacological profile is therefore essential for the accurate interpretation of experimental results.
Mechanism of Action and Off-Target Effects
This compound's primary intended use in electrophysiology is the blockade of TRPC channels. It is often used to investigate the physiological roles of these channels in cellular calcium signaling.[2] However, its utility is complicated by its interactions with other ion channels, often at similar concentrations.
Key Off-Target Effects:
-
T-type Calcium Channels: this compound is a potent blocker of low-voltage-activated T-type calcium channels.[4][5] This inhibition can occur at concentrations typically used to block TRPC channels, making it a critical consideration in cells expressing both channel types.
-
Na+/Ca2+ Exchanger (NCX): In some cell types, such as glioblastoma cells, this compound can enhance the reverse mode of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium.[6][7] This effect is contrary to its intended role as a calcium entry blocker.
-
Voltage-Gated Sodium Channels: this compound has been shown to inhibit voltage-gated sodium currents in a use-dependent manner.
-
Potassium Channels: The compound can also block certain potassium channels.[1]
Data Presentation: Quantitative Effects of this compound
The following table summarizes the reported half-maximal inhibitory (IC50) and effective (EC50) concentrations of this compound on various ion channels, providing a clear comparison of its potency.
| Target Channel/Transporter | Cell Type | Method | IC50 / EC50 (µM) | Reference |
| Primary Target | ||||
| TRPC Channels (general) | Various | Electrophysiology | 5 - 30 | [5] |
| Off-Target Effects | ||||
| Human CaV3.1 T-type Ca2+ channels | HEK293 cells | Whole-cell patch clamp | ~0.56 | [4] |
| Na+/Ca2+ Exchanger (reverse mode) | Human glioblastoma cells | Whole-cell patch clamp | 9.79 (EC50) | [6][7] |
| Muscarinic receptor cationic current | Guinea-pig ileal smooth muscle cells | Whole-cell patch clamp | 4.1 (at +80 mV), 10.9 (at -40 mV) | [8] |
Experimental Protocols
Detailed methodologies for key experiments using this compound in patch-clamp electrophysiology are provided below.
Protocol 1: Characterizing the Effect of this compound on TRPC Channels
Objective: To determine the inhibitory effect of this compound on TRPC channel currents using whole-cell patch-clamp.
Cell Preparation:
-
Culture cells known to express the TRPC channel of interest on glass coverslips suitable for patch-clamp recording.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm. Note: Cs+ is used to block K+ channels.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to the final desired concentrations in the extracellular solution on the day of the experiment.
Patch-Clamp Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a holding potential of -60 mV.
-
To activate TRPC channels, apply a relevant agonist (e.g., OAG for TRPC3/6/7) or use a store-depletion protocol (e.g., application of thapsigargin).
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps to elicit TRPC currents.
-
Record baseline currents in the presence of the agonist.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., starting from 1 µM and increasing to 30 µM).
-
Record currents at each concentration of this compound until a steady-state effect is observed.
-
Wash out the drug with the control extracellular solution to check for reversibility.
Data Analysis:
-
Measure the peak inward and outward currents at specific voltages from the voltage-ramp or step protocols.
-
Calculate the percentage of inhibition at each this compound concentration.
-
Plot a concentration-response curve and fit with a Hill equation to determine the IC50 value.
Protocol 2: Investigating the Off-Target Effect of this compound on the Na+/Ca2+ Exchanger (Reverse Mode)
Objective: To measure the effect of this compound on the reverse mode of the Na+/Ca2+ exchanger (NCX) current. This protocol is adapted from studies on glioblastoma cells.[6]
Cell Preparation:
-
Culture human glioblastoma cells (e.g., LN-229) on glass coverslips.
-
Transfer a coverslip to the recording chamber and perfuse with the specific extracellular solution.
Solutions:
-
Extracellular Solution for NCX recording (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, 0.001 Tetrodotoxin (to block voltage-gated Na+ channels), 0.1 Ouabain (to block Na+/K+ pump), and 0.01 Nifedipine (to block L-type Ca2+ channels). Adjust pH to 7.4 with NaOH.
-
Intracellular Solution for NCX recording (in mM): 120 Cs-methanesulfonate, 20 NaCl, 10 HEPES, 10 EGTA, 4 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: 10 mM in DMSO.
Patch-Clamp Procedure:
-
Establish a whole-cell configuration.
-
Hold the cell at a holding potential of -50 mV.
-
Apply a voltage ramp protocol starting from a depolarization step to +60 mV for 100 ms, followed by a ramp from +60 mV to -120 mV over 1000 ms, and then return to the holding potential.[6]
-
Record baseline NCX currents. The outward current at positive potentials represents the reverse mode of NCX.
-
Apply different concentrations of this compound (e.g., 1, 10, 100 µM) via the perfusion system.
-
Record the NCX currents in the presence of this compound.
-
To confirm the recorded current is mediated by NCX, apply a known NCX inhibitor (e.g., 10 mM Ni2+ or 1 µM YM-244769) at the end of the experiment.[6]
Data Analysis:
-
Measure the amplitude of the outward current at a specific positive potential (e.g., +50 mV) from the voltage ramp recordings.[6]
-
Calculate the potentiation of the reverse NCX current at each this compound concentration.
-
Construct a concentration-response curve and determine the EC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways affected by this compound.
Caption: General workflow for a patch-clamp experiment with this compound.
Conclusion
This compound is a valuable tool for studying cation channels, but its lack of specificity necessitates careful experimental design and interpretation. Researchers must be aware of its potential off-target effects and, where possible, use complementary approaches such as genetic knockdown (siRNA) or more specific pharmacological agents to validate their findings. The protocols and data provided in these application notes are intended to guide researchers in the effective and responsible use of this compound in patch-clamp electrophysiology.
References
- 1. This compound hydrochloride | TRPC Channels | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of SKF-96365, a TRPC inhibitor, on melittin-induced inward current and intracellular Ca2+ rise in primary sensory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. Voltage-dependent inhibition of the muscarinic cationic current in guinea-pig ileal cells by SK&F 96365 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKF 96365 in HEK293 and PC12 Cell Lines
This document provides detailed application notes and experimental protocols for the use of SKF 96365, a chemical probe, in two commonly used cell lines: Human Embryonic Kidney 293 (HEK293) and rat pheochromocytoma (PC12).
Product Name: this compound (hydrochloride) Chemical Name: 1-[β-[3-(4-methoxyphenyl)propoxy]-4-methoxyphenethyl]-1H-imidazole hydrochloride
General Description: this compound is widely utilized as an inhibitor of store-operated calcium entry (SOCE) and as a blocker of Transient Receptor Potential Canonical (TRPC) channels.[1][2] However, it is a non-specific inhibitor and has been shown to affect a variety of other ion channels, including voltage-gated calcium channels and certain potassium channels.[3][4] Its effects can be highly dependent on the cell type and the specific channels expressed.[3] Therefore, careful interpretation of results and the use of appropriate controls are essential.
Application in HEK293 Cells
HEK293 cells are a foundational tool in cell biology, frequently used for the heterologous expression of ion channels. They serve as an excellent model system to characterize the pharmacological profile of compounds like this compound on specific recombinant channels or to study endogenous calcium signaling pathways like SOCE.
Mechanism of Action in HEK293 Cells: In HEK293 cells, this compound has been shown to inhibit several types of ion channels. It is a potent blocker of low-voltage-activated (LVA) T-type calcium channels, particularly the CaV3.1 subtype, with greater potency than for some TRPC channels.[4][5] It also blocks high-voltage-activated (HVA) Ca2+ channels and various potassium channels, such as hERG, when they are expressed in this cell line.[3][6] Its use as a diagnostic tool for TRPC activity should be approached with caution due to this broad activity.[4]
Quantitative Data: this compound in HEK293 Cells
| Target/Process | Cell System | Effective Concentration / IC50 | Key Finding | Reference |
| T-type Ca²⁺ Channels (hCaV3.1) | Recombinantly expressed in HEK293 | IC50 ≈ 560 nM | Potent inhibition of LVA T-type channels. | [4][5] |
| hERG K⁺ Channels | Stably expressed in HEK293 | IC50 = 3.4 µM | Concentration-dependent inhibition. | [6] |
| IKs (hKCNQ1/hKCNE1) K⁺ Channels | Stably expressed in HEK293 | IC50 = 10.8 µM | Inhibition of cardiac repolarization current. | [6] |
| Store-Operated Ca²⁺ Entry (SOCE) | Native HEK293 cells | IC50 reported as ~4 µM in other cells | Used to inhibit thapsigargin-induced Ca²⁺ entry. | [7] |
| HVA Ca²⁺ Channels | Recombinantly expressed in HEK293 | Inhibition at 10 µM | Blocks various voltage-gated Ca²⁺ channels. | [4][5] |
Experimental Protocols for HEK293 Cells
Protocol 1: Thapsigargin-Induced Store-Operated Calcium Entry (SOCE) Assay
This protocol measures the inhibition of SOCE by this compound using a ratiometric calcium indicator like Fura-2 AM.
Materials:
-
HEK293 cells plated on glass coverslips
-
Fura-2 AM (1 mM stock in DMSO)
-
This compound (10 mM stock in DMSO)
-
Thapsigargin (1 mM stock in DMSO)
-
Calcium-free buffer (e.g., Tyrode's solution without CaCl₂)
-
Calcium-containing buffer (e.g., Tyrode's solution with 2 mM CaCl₂)
-
Fluorescence imaging microscope with 340/380 nm excitation capability
Procedure:
-
Cell Plating: Plate HEK293 cells on poly-L-lysine coated glass coverslips 24-48 hours before the experiment to achieve 70-80% confluency.
-
Dye Loading:
-
Baseline Measurement:
-
Mount the coverslip onto the imaging chamber and perfuse with calcium-free buffer.
-
Record the baseline Fura-2 fluorescence ratio (F340/F380).
-
-
Drug Incubation: Perfuse the cells with calcium-free buffer containing the desired concentration of this compound (e.g., 10 µM) for 5-10 minutes.
-
Store Depletion: While still in calcium-free buffer (with this compound), add thapsigargin (e.g., 1-2 µM) to irreversibly inhibit the SERCA pump and deplete ER calcium stores. Observe the transient rise in intracellular calcium due to leakage from the ER.
-
SOCE Measurement: Once the calcium level returns to baseline, switch to a calcium-containing buffer (with thapsigargin and this compound). The subsequent rise in the F340/F380 ratio represents SOCE.
-
Data Analysis: Compare the rate and amplitude of the calcium rise in this compound-treated cells to vehicle-treated control cells to quantify inhibition.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring the direct effect of this compound on specific ion channels recombinantly expressed in HEK293 cells.
Materials:
-
HEK293 cells expressing the channel of interest
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass pipettes
-
Appropriate external and internal pipette solutions
-
This compound
Procedure:
-
Cell Preparation: Use transfected HEK293 cells 24-48 hours post-transfection. Identify expressing cells, often via a co-transfected fluorescent marker.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with the pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Current Recording:
-
Apply the appropriate voltage protocol to elicit currents from the channel of interest.
-
Record stable baseline currents for several minutes.
-
-
Drug Application: Perfuse the cell with the external solution containing this compound at the desired concentration (e.g., 10 µM).
-
Effect Measurement: Record the change in current amplitude and kinetics during drug application until a steady-state effect is observed.
-
Washout: Perfuse with the control external solution to check for reversibility of the drug's effect.
-
Data Analysis: Measure the percentage of current inhibition by comparing the current amplitude before and after drug application.
Visualizations for HEK293 Applications
Caption: Store-Operated Calcium Entry (SOCE) pathway and inhibition by this compound.
Caption: Experimental workflow for a calcium imaging SOCE assay.
Application in PC12 Cells
PC12 cells are derived from a pheochromocytoma of the rat adrenal medulla. They respond to nerve growth factor (NGF) by differentiating into cells with a sympathetic neuron-like phenotype. This makes them a valuable in vitro model for studying neuronal differentiation, neurotoxicity, and neuroprotection.
Mechanism of Action in PC12 Cells: In PC12 cells, this compound has demonstrated significant neuroprotective effects in models of Parkinson's disease, specifically against toxicity induced by the neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium).[9][10] The primary mechanism is the inhibition of MPP⁺-induced intracellular calcium overload.[11] Pre-treatment with this compound increases cell viability and reduces apoptosis.[9] This protective effect may also be partly mediated by the suppression of Homer1, a scaffolding protein implicated in endoplasmic reticulum calcium release.[9][10]
Quantitative Data: this compound in PC12 Cells
| Application/Model | Treatment Protocol | Effective Concentration | Key Finding | Reference |
| Neuroprotection against MPP⁺ | 30 min pre-treatment before 24h MPP⁺ insult | 10 µM & 50 µM | Significantly increased cell viability and decreased LDH release. | [9][10][11] |
| Neuroprotection against MPP⁺ | 30 min pre-treatment | 1 µM | Not effective at this concentration. | [10][11] |
| Ca²⁺ Overload Inhibition | Co-treatment with MPP⁺ | 10 µM & 50 µM | Reduced the intracellular calcium overload induced by MPP⁺. | [9][10] |
Experimental Protocol for PC12 Cells
Protocol 3: Neuroprotection Assay against MPP⁺-Induced Cytotoxicity
This protocol assesses the ability of this compound to protect PC12 cells from MPP⁺-induced cell death.
Materials:
-
PC12 cells
-
Culture medium (e.g., Ham's F-12K with 15% Horse Serum, 2.5% FBS)[12]
-
96-well culture plates
-
This compound (10 mM stock in DMSO)
-
MPP⁺ iodide (stock solution in water or media)
-
Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo)
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Plating: Seed PC12 cells in 96-well plates at a density of 0.5–5×10⁴ cells per well and allow them to adhere for 24 hours.[10]
-
Pre-treatment:
-
Toxin Addition:
-
Add MPP⁺ to the wells to achieve the final desired concentration (e.g., determined by a prior dose-response curve to achieve ~50% cell death).
-
Include control wells: untreated cells, cells with vehicle only, cells with this compound only, and cells with MPP⁺ only.
-
-
Viability and Cytotoxicity Assessment:
-
Cell Viability (WST-1/MTT): Add the viability reagent to each well according to the manufacturer's protocol. Incubate for 1-4 hours and then read the absorbance on a plate reader.
-
Cytotoxicity (LDH release): Collect a sample of the culture supernatant from each well. Measure LDH activity using a commercially available kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize cell viability data to the untreated control group (set to 100%).
-
Compare the viability of cells treated with MPP⁺ alone versus those pre-treated with this compound + MPP⁺.
-
Calculate the percentage of LDH release relative to a maximum LDH release control.
-
Visualizations for PC12 Applications
Caption: Proposed neuroprotective mechanism of this compound in PC12 cells.
References
- 1. This compound hydrochloride | TRPC Channels | Tocris Bioscience [tocris.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SKF-96365 blocks human ether-à-go-go-related gene potassium channels stably expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells | PLOS One [journals.plos.org]
- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effects of SKF-96365, a non-specific inhibitor of SOCE, against MPP+-induced cytotoxicity in PC12 cells: potential role of Homer1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective Effects of SKF-96365, a Non-Specific Inhibitor of SOCE, against MPP+-Induced Cytotoxicity in PC12 Cells: Potential Role of Homer1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective Effects of SKF-96365, a Non-Specific Inhibitor of SOCE, against MPP+-Induced Cytotoxicity in PC12 Cells: Potential Role of Homer1 | PLOS One [journals.plos.org]
- 12. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of SKF 96365 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 96365 is a widely utilized pharmacological tool for investigating the role of calcium signaling in various physiological and pathological processes. Initially identified as a blocker of receptor-mediated calcium entry, it is now commonly used as a non-selective inhibitor of Transient Receptor Potential Canonical (TRPC) channels.[1] However, it is crucial to note its broader specificity, as this compound has been shown to also inhibit other calcium channels, including store-operated Ca2+ entry (SOCE), voltage-gated Ca2+ channels, and even some potassium channels.[2][3] This non-selective nature necessitates careful interpretation of experimental results.
These application notes provide a comprehensive overview of the in vivo administration of this compound in various animal models, summarizing key quantitative data and offering detailed experimental protocols for its use in cancer, allergic rhinitis, and pain research.
Data Presentation: In Vivo Administration of this compound
The following tables summarize the reported in vivo administration parameters for this compound in different animal models and disease contexts.
Table 1: this compound Administration in Mouse Models
| Disease Model | Mouse Strain | Administration Route | Dosage | Vehicle | Key Findings |
| Allergic Rhinitis | BALB/c | Intranasal | 200 or 400 µ g/mouse | Saline | Attenuation of sneezing, nasal rubbing, and inflammatory responses.[4] |
| Colorectal Cancer (Xenograft) | Nude Mice | Intraperitoneal | Not specified | Not specified | Inhibition of tumor growth, induction of apoptosis and autophagy.[1] |
| Esophageal Squamous Cell Carcinoma (Xenograft) | Nude Mice | Intraperitoneal | Not specified | 5% Normal Saline | Inhibition of tumor growth and induction of apoptosis.[2] |
Table 2: this compound Administration in Rat Models
| Disease Model | Rat Strain | Administration Route | Dosage | Vehicle | Key Findings |
| Inflammatory Pain (Melittin-induced) | Sprague-Dawley | Subcutaneous (intraplantar) | 1, 10, or 100 µg in 20 µL | Saline | Analgesic effect, reduction of paw-flinch reflex.[5] |
| Neuropathic Pain | Sprague-Dawley | Intrathecal | Suggested 100 µM | Not specified | Proposed for inhibition of TRPC channels in the brainstem.[5] |
Experimental Protocols
Protocol for Intranasal Administration of this compound in a Mouse Model of Allergic Rhinitis
This protocol is adapted from a study investigating the therapeutic effects of this compound on ovalbumin (OVA)-induced allergic rhinitis in BALB/c mice.[4]
Materials:
-
This compound hydrochloride
-
Sterile, pyrogen-free saline
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Micropipettes and sterile tips
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Model Induction:
-
Sensitize BALB/c mice (6-8 weeks old) by intraperitoneal (i.p.) injection of 100 µg OVA emulsified in 4 mg aluminum hydroxide in a total volume of 0.2 mL saline on days 1, 8, and 15.
-
From day 22 to 29, challenge the mice daily via intranasal administration of 20 µL of 40 mg/mL OVA in saline.
-
-
Preparation of this compound Solution:
-
Dissolve this compound hydrochloride in sterile saline to achieve final concentrations for delivering 200 µg or 400 µg per mouse in a volume of 20 µL. Prepare fresh daily.
-
-
Administration:
-
One hour prior to each OVA challenge (days 22-29), lightly anesthetize the mice.
-
Carefully administer 10 µL of the this compound solution into each nostril using a micropipette.
-
-
Endpoint Analysis:
-
Evaluate nasal symptoms (sneezing, nasal rubbing) after the final OVA challenge.
-
Collect nasal lavage fluid (NLF) and serum for analysis of inflammatory cells, IgE, and cytokines.
-
Harvest nasal mucosa for histological analysis (H&E staining) and immunohistochemistry for TRPC channels.
-
Caption: Experimental workflow for intranasal this compound administration in a mouse model of allergic rhinitis.
Protocol for Intraperitoneal Administration of this compound in a Mouse Xenograft Model of Cancer
This protocol provides a general framework for administering this compound in a subcutaneous xenograft model, based on findings from colorectal and esophageal cancer studies.[1][2]
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., 5% Normal Saline, or a formulation of DMSO, PEG300, Tween80, and water)
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., nude mice)
-
Syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of sterile PBS or media) into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen sterile vehicle. The final concentration should be calculated based on the desired dosage and the average weight of the mice. A common in vivo dose for other small molecules is in the range of 5-20 mg/kg. Dose optimization is recommended.
-
-
Administration:
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection.
-
The frequency of administration will depend on the experimental design and potential toxicity (e.g., daily, every other day).
-
-
Monitoring and Endpoint Analysis:
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for CaMKII/AKT pathway, immunohistochemistry for proliferation and apoptosis markers).
-
Caption: General experimental workflow for intraperitoneal this compound administration in a mouse xenograft model.
Protocol for Subcutaneous Administration of this compound in a Rat Model of Inflammatory Pain
This protocol is based on a study investigating the analgesic effects of this compound on melittin-induced inflammatory pain in rats.[5]
Materials:
-
This compound hydrochloride
-
Sterile saline
-
Melittin (from bee venom)
-
Microsyringes (e.g., Hamilton syringes)
-
Behavioral testing equipment (e.g., for assessing paw withdrawal)
Procedure:
-
Animal Acclimatization and Baseline Testing:
-
Acclimatize Sprague-Dawley rats to the behavioral testing environment.
-
Measure baseline nociceptive thresholds (e.g., paw withdrawal latency to a thermal stimulus, paw withdrawal threshold to mechanical stimuli).
-
-
Preparation of Solutions:
-
Dissolve this compound in sterile saline to achieve concentrations for delivering 1, 10, or 100 µg in a 20 µL volume.
-
Prepare a solution of melittin in sterile saline.
-
-
Administration:
-
Pre-treatment: Inject 20 µL of the this compound solution or vehicle subcutaneously into the plantar surface of the rat's hind paw. 10-15 minutes later, inject melittin at the same site.
-
Post-treatment: First, inject melittin subcutaneously into the plantar surface of the hind paw. At a specified time point after melittin injection (e.g., 5 minutes), inject 20 µL of the this compound solution or vehicle at the same site.
-
-
Behavioral Assessment:
-
Immediately following the injections, and at various time points thereafter, assess pain-related behaviors such as the number of paw flinches, and re-measure paw withdrawal thresholds to thermal and mechanical stimuli.
-
Signaling Pathways
This compound has been shown to inhibit the calcium/calmodulin-dependent protein kinase IIγ (CaMKIIγ)/AKT signaling cascade in vivo, particularly in the context of cancer.[1] This pathway is crucial for cell survival, proliferation, and apoptosis.
Caption: this compound inhibits the CaMKIIγ/AKT signaling pathway, leading to apoptosis and cell cycle arrest.
Concluding Remarks
The in vivo application of this compound offers a valuable approach to dissect the complex roles of calcium signaling in health and disease. Researchers should remain mindful of its non-selective nature and consider including appropriate controls to validate their findings. The protocols and data presented herein provide a solid foundation for designing and executing in vivo studies with this compound. Further investigation into the pharmacokinetics and toxicity of this compound will enhance its utility and the interpretability of experimental outcomes.
References
- 1. SKF-96365 activates cytoprotective autophagy to delay apoptosis in colorectal cancer cells through inhibition of the calcium/CaMKIIγ/AKT-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Therapeutic effects of SKF-96365 on murine allergic rhinitis induced by OVA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Dissolving and Using SKF 96365
Audience: Researchers, scientists, and drug development professionals.
Introduction
SKF 96365 hydrochloride is a widely used pharmacological tool for studying calcium signaling. It is primarily known as an inhibitor of store-operated Ca²⁺ entry (SOCE), a crucial mechanism for regulating intracellular calcium levels.[1][2][3] Its inhibitory action extends to various channels, including Transient Receptor Potential Canonical (TRPC) channels, voltage-gated calcium channels, and certain potassium channels.[1] These application notes provide detailed protocols for dissolving this compound in aqueous solutions for experimental use, along with relevant technical data and pathway information.
Mechanism of Action
This compound exerts its effects by blocking multiple cation channels. Its principal inhibitory actions include:
-
Store-Operated Calcium Entry (SOCE): It inhibits SOCE, a process initiated by the depletion of endoplasmic reticulum (ER) calcium stores, by acting on components like STIM1.[1]
-
TRPC Channels: It is a well-documented blocker of TRPC channels, which are key components of the SOCE pathway in many cell types.[1][2]
-
Voltage-Gated Calcium Channels (VGCCs): this compound is a potent blocker of low-voltage-activated (T-type) calcium channels and also affects high-voltage-activated (HVA) channels.[4][5]
-
Potassium Channels: The compound also demonstrates inhibitory effects on various potassium channels.[1]
-
Downstream Signaling: By modulating calcium influx, this compound can inhibit signaling cascades such as the calcium/calmodulin-dependent protein kinase IIγ (CaMKIIγ)/AKT pathway.[2][3]
In experimental models, these actions can lead to downstream cellular effects, including the induction of cell-cycle arrest and apoptosis in cancer cells.[2][3]
Caption: Signaling pathway showing inhibition points of this compound.
Solubility Data
This compound is available as a hydrochloride salt, which enhances its solubility in aqueous solutions. The compound is also soluble in organic solvents like DMSO and ethanol.[5][6][7] Quantitative solubility data is summarized below.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 20 mM | 8.06 mg/mL | Gentle warming may be required.[1] |
| DMSO | ~198.55 mM | 80 mg/mL | Use fresh, anhydrous DMSO for best results.[5] |
| Ethanol | ~198.55 mM | 80 mg/mL | |
| Saline | ~248.19 mM | 100 mg/mL | For in vivo preparations; may require sonication.[2] |
| Ethanol:PBS (pH 7.2) (1:1) | ~1.24 mM | 0.5 mg/mL |
Note: The molecular weight of this compound hydrochloride is 402.92 g/mol . Batch-specific molecular weights may vary due to hydration. Always refer to the Certificate of Analysis for precise calculations.[1]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Aqueous Stock Solution (e.g., 20 mM in Water)
This protocol is suitable for experiments where the final concentration of an organic solvent must be minimized.
Materials:
-
This compound hydrochloride powder
-
Sterile, autoclaved deionized water
-
Sterile conical tube or vial
-
Vortex mixer
-
Water bath or heating block (optional)
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate Mass: Determine the mass of this compound HCl needed. For 1 mL of a 20 mM stock solution: Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.001 L x 0.020 mol/L x 402.92 g/mol x 1000 = 8.06 mg
-
Weigh Compound: Accurately weigh the calculated mass of this compound HCl and place it into a sterile conical tube.
-
Add Solvent: Add the desired volume of sterile water to the tube.
-
Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, gentle warming (e.g., 37°C) can be applied for a few minutes to aid dissolution.[1]
-
Sterilization (for cell culture): For applications requiring sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 2 months or -80°C for up to 6 months.[2][4][5]
Protocol 2: Preparation of a Concentrated DMSO Stock Solution (e.g., 80 mM)
DMSO allows for higher concentration stock solutions, which can be useful for achieving a wide range of final dilutions.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, sterile-grade DMSO
-
Sterile conical tube or vial
-
Vortex mixer
Procedure:
-
Calculate Mass: For 1 mL of an 80 mM stock solution: Mass (mg) = 0.001 L x 0.080 mol/L x 402.92 g/mol x 1000 = 32.23 mg
-
Weigh Compound: Accurately weigh the compound and add it to a sterile tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO.
-
Dissolve: Vortex thoroughly until the solution is clear. This compound is highly soluble in DMSO.[5]
-
Storage: Aliquot and store at -20°C or -80°C. Note that DMSO freezes at -20°C.
Protocol 3: Preparation of a Final Working Solution for Cell Culture
This protocol describes the dilution of a concentrated stock into cell culture medium.
Procedure:
-
Thaw Stock: Thaw a single aliquot of your stock solution (e.g., 20 mM in water or 80 mM in DMSO) at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your culture medium. For example, to make 10 mL of medium with a final concentration of 10 µM from a 20 mM stock: V₁ = (C₂ x V₂) / C₁ V₁ = (10 µM x 10 mL) / 20,000 µM = 0.005 mL or 5 µL
-
Dilute: Add the calculated volume (5 µL) of the stock solution to your 10 mL of pre-warmed cell culture medium.
-
Mix and Apply: Mix the medium gently by pipetting or swirling before adding it to your cells. Ensure the final concentration of the solvent (e.g., DMSO) is below the cytotoxic threshold for your cell line (typically <0.1%).
Caption: General experimental workflow for using this compound.
Important Considerations
-
Purity and Stability: Use high-purity this compound (≥98%) for reproducible results.[1][6] The solid form is stable for years when stored correctly at room temperature.[6]
-
Non-Selectivity: Be aware that this compound is not a specific inhibitor of SOCE or TRPC channels. Its effects on voltage-gated Ca²⁺ channels and K⁺ channels should be considered when interpreting data.[1][5]
-
Solvent Effects: Always run parallel vehicle controls (e.g., medium with the same final concentration of water or DMSO) to account for any effects of the solvent on the experimental system.
-
Filtration: For cell culture experiments, sterile filtration of aqueous stock solutions is a critical step to prevent contamination.[2]
References
- 1. This compound hydrochloride | TRPC Channels | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SKF-96365 hydrochloride | SOCE inhibitor | TargetMol [targetmol.com]
- 4. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ≥98% (HPLC), SOCE inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for SKF-96365 Treatment
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and guidelines for the use of SKF-96365, a widely utilized inhibitor of store-operated calcium entry (SOCE) and Transient Receptor Potential (TRP) channels.[1][2][3] The optimal duration of SKF-96365 treatment is highly dependent on the experimental objective and the biological system under investigation. This document outlines various treatment durations and their expected outcomes based on published research.
Mechanism of Action
SKF-96365 is a small molecule compound that primarily functions as a non-selective blocker of receptor-mediated calcium entry.[1][4] It is widely used to investigate the roles of SOCE and TRPC channels in cellular processes.[1][4] Its mechanism involves the inhibition of several calcium channels, including:
-
Store-Operated Calcium (SOC) Channels: SKF-96365 is a well-known inhibitor of SOCE, a critical process for refilling endoplasmic reticulum (ER) calcium stores and mediating various cellular responses.[2][3]
-
Transient Receptor Potential Canonical (TRPC) Channels: It acts as a blocker for several TRPC channel subtypes, which are key components of SOCE in many cell types.[1][5]
-
Voltage-Gated Calcium Channels: The compound can also block low-voltage-activated (LVA) T-type and high-voltage-activated (HVA) calcium channels.[1][6]
Due to its broad specificity, the precise effect of SKF-96365 on intracellular calcium homeostasis can vary depending on the cell type and experimental conditions.[1]
Quantitative Data Summary
The effective concentration and treatment duration of SKF-96365 are critical for achieving desired experimental outcomes. The following tables summarize quantitative data from various studies.
Table 1: Short-Term Treatment Durations and Effects (Minutes to Hours)
| Cell Type | Concentration | Duration | Optimal Result/Effect | Reference |
| Human Glioblastoma LN-229 | 20 µM | 10 - 120 min | Activation of p38-MAPK and JNK signaling pathways.[5] | [5] |
| HEK293 cells | 1 µM | ~6 min | Steady-state inhibition of hCaV3.1 T-type calcium channels.[6] | [6] |
| HEK293 cells | 10 µM | 3 - 4 min | Complete abolition of hCaV3.1 currents.[6] | [6] |
| PC12 cells | 1 µM, 10 µM, 50 µM | 30 min (pretreatment) | Protection against MPP+-induced cytotoxicity.[1][7] | [1][7] |
| Human Olfactory Neurons | 80 µM | 10 min | Strong reduction of L-arginine-induced Ca2+ transients. |
Table 2: Long-Term Treatment Durations and Effects (Hours to Days)
| Cell Type | Concentration | Duration | Optimal Result/Effect | Reference |
| Human Glioblastoma LN-229 | 5 - 40 µM | 8 hours | Concentration-dependent increase in the S phase cell population.[5] | [5] |
| Human Glioblastoma LN-229 | 5 - 40 µM | 18 hours | Significant increase in S and G2 phase cell populations.[5] | [5] |
| Human Glioblastoma LN-229 | 5 - 40 µM | 24 - 48 hours | Concentration-dependent suppression of cell viability.[8] | [8] |
| Colorectal Cancer Cells | Not Specified | 24 hours | Activation of caspase-3 and cleavage of PARP, indicating apoptosis.[9] | [9] |
| Colorectal Cancer Cells | Not Specified | 48 hours | Induction of apoptosis, detected by Annexin V/PI staining.[9] | [9] |
| Myoblasts | 10 µM, 20 µM | 6, 12, 24 hours | Attenuated myoblast proliferation and accumulation in the G2/M phase.[10] | [10] |
Experimental Protocols
The following are generalized protocols based on methodologies from cited research. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: Inhibition of Store-Operated Calcium Entry (SOCE)
This protocol is designed to assess the inhibitory effect of SKF-96365 on SOCE in cultured cells.
-
Cell Preparation: Plate cells on a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere overnight.
-
Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure baseline intracellular calcium levels in a calcium-containing buffer.
-
ER Store Depletion: Deplete endoplasmic reticulum (ER) calcium stores by applying an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), such as thapsigargin (TG), in a calcium-free buffer.
-
SKF-96365 Treatment: Incubate the cells with the desired concentration of SKF-96365 for a short duration (e.g., 10-30 minutes) prior to re-addition of calcium.
-
Calcium Re-addition: Reintroduce a calcium-containing buffer to the cells to induce SOCE.
-
Data Acquisition: Continuously monitor intracellular calcium levels using a fluorescence microscope or plate reader. A reduction in the calcium influx upon re-addition in SKF-96365-treated cells compared to control indicates inhibition of SOCE.
Protocol 2: Cell Viability and Apoptosis Assay
This protocol assesses the long-term effects of SKF-96365 on cell viability and apoptosis.
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the duration of the experiment.
-
SKF-96365 Treatment: The following day, treat the cells with a range of SKF-96365 concentrations (e.g., 5-50 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment:
-
For cell viability, use a suitable assay such as MTT, WST-1, or a commercial cell viability kit.[11]
-
Measure the absorbance or fluorescence according to the manufacturer's protocol.
-
-
Apoptosis Assessment:
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of SKF-96365 action on calcium signaling pathways.
Experimental Workflow Diagram
Caption: General experimental workflow for SKF-96365 treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SKF 96365 hydrochloride | TRPC Channels | Tocris Bioscience [tocris.com]
- 4. Therapeutic effects of SKF-96365 on murine allergic rhinitis induced by OVA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of SKF-96365, a non-specific inhibitor of SOCE, against MPP+-induced cytotoxicity in PC12 cells: potential role of Homer1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SKF-96365 activates cytoprotective autophagy to delay apoptosis in colorectal cancer cells through inhibition of the calcium/CaMKIIγ/AKT-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protective Effects of SKF-96365, a Non-Specific Inhibitor of SOCE, against MPP+-Induced Cytotoxicity in PC12 Cells: Potential Role of Homer1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Interpreting Unexpected Results with SKF 96365
Welcome to the technical support center for SKF 96365. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected experimental outcomes when using this inhibitor. This compound is widely utilized as a blocker of store-operated calcium entry (SOCE) and Transient Receptor Potential Canonical (TRPC) channels. However, its non-selective nature can lead to a variety of off-target effects, which are crucial to consider for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: I applied this compound to block TRPC channels, but I'm seeing an unexpected increase in intracellular calcium. Why is this happening?
A1: This is a documented off-target effect of this compound. Instead of inhibiting calcium entry, this compound can enhance the reverse mode of the Na+/Ca2+ exchanger (NCX), leading to an influx of Ca2+ and a subsequent rise in intracellular calcium concentration.[1][2][3][4] This effect has been observed in various cell types, including glioblastoma cells, and can lead to cytotoxicity.[1][2][3][4]
Q2: My cell viability assay shows a decrease in viability after this compound treatment, which is a stronger effect than I anticipated. What could be the cause?
A2: this compound can induce cell cycle arrest and apoptosis in several cell lines, an effect that may be independent of its action on TRPC channels.[1][5][6] The compound has been shown to arrest cells in the G2/M and S phases of the cell cycle.[2][5] Furthermore, it can trigger the intrinsic mitochondrial pathway of apoptosis, leading to increased levels of cleaved caspase-9, caspase-3, and PARP.[1][6]
Q3: I am using this compound in an apoptosis assay and the results are confusing. Some apoptotic markers are increased, but I also see an increase in autophagy markers. Is this a known interaction?
A3: Yes, this is a recognized phenomenon. This compound can induce both apoptosis and cytoprotective autophagy simultaneously.[1][6] While it triggers the apoptotic cascade, it can also activate autophagy as a survival mechanism, which can sometimes delay the onset of apoptosis.[1] This dual effect can lead to complex results in assays measuring cell death and survival pathways.
Q4: I am studying a specific signaling pathway and after applying this compound, I see changes in gene expression that are unrelated to calcium signaling through TRPC channels. Why?
A4: The unexpected changes in gene expression could be due to the multifaceted off-target effects of this compound. For instance, it has been shown to inhibit the CaMKIIγ/AKT signaling cascade.[1] Additionally, its influence on intracellular calcium homeostasis through various channels can indirectly affect numerous signaling pathways, including those regulated by NF-κB, which in turn control the expression of a wide range of genes.[2]
Troubleshooting Guides
Unexpected Increase in Intracellular Calcium
If you observe an unexpected increase in intracellular calcium upon application of this compound, consider the following troubleshooting steps:
-
Hypothesis: The increase in [Ca2+]i is due to the enhancement of the reverse mode of the Na+/Ca2+ exchanger (NCX).
-
Experiment: Use whole-cell patch-clamp to measure NCX currents.
-
Protocol: A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Expected Result: In the presence of this compound, you should observe an enhancement of the outward current at positive potentials, which corresponds to the reverse mode of the NCX.
-
-
Pharmacological Controls:
-
Use a more specific NCX inhibitor, such as YM-244769, in conjunction with this compound to see if the unexpected calcium increase is attenuated.[4]
-
Use a different, more specific TRPC channel blocker to confirm that the initial phenotype is indeed TRPC-dependent.
-
Ambiguous Apoptosis/Autophagy Results
If your apoptosis and autophagy data are conflicting, the following approach can help dissect the cellular response:
-
Hypothesis: this compound is inducing both apoptosis and a cytoprotective autophagic response.
-
Experiment: Inhibit autophagy and re-assess apoptosis.
-
Protocol: Treat cells with an autophagy inhibitor (e.g., 3-methyladenine or chloroquine) prior to and during this compound treatment. Then, perform your apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay).
-
Expected Result: If autophagy is cytoprotective, its inhibition should lead to a significant increase in this compound-induced apoptosis.[1]
-
-
Time-Course Analysis: Perform a time-course experiment to observe the dynamics of autophagy and apoptosis induction. Autophagy may be an earlier event preceding the full execution of apoptosis.
Data Presentation
Table 1: IC50 and EC50 Values of this compound on Various Ion Channels
| Target Channel | Cell Type | IC50 / EC50 | Reference |
| TRPC Channels | Various | ~5-30 µM | [7] |
| T-type Ca2+ channels (hCaV3.1) | HEK293 cells | ~560 nM | [7] |
| Na+/Ca2+ Exchanger (reverse mode) | Glioblastoma cells | EC50 of 9.79 µM | [2][3][4] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp to Measure NCX Reverse Mode Current
This protocol is adapted from studies on glioblastoma cells.[2][4]
-
Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH). To isolate NCX currents, include blockers for other channels, such as tetrodotoxin (for Na+ channels), ouabain (for Na+/K+ pump), and nifedipine (for L-type Ca2+ channels).
-
Internal Solution (in mM): 140 CsCl, 10 NaCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).
-
-
Recording:
-
Establish a whole-cell configuration.
-
Hold the cell at a holding potential of -50 mV.
-
Apply a voltage ramp from +60 mV to -120 mV over a duration of 1-2 seconds.
-
Record the baseline current.
-
Perfuse the cell with the external solution containing this compound (e.g., 10-100 µM).
-
Apply the same voltage ramp and record the current in the presence of this compound.
-
-
Data Analysis:
Protocol 2: Intracellular Calcium Measurement with Fura-2 AM
-
Cell Preparation: Plate cells in a black, clear-bottom 96-well plate.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in a physiological salt solution (e.g., HBSS) with 0.02% Pluronic F-127.
-
Incubate cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with the salt solution to remove extracellular dye.
-
-
Measurement:
-
Use a fluorescence plate reader or microscope capable of ratiometric measurement.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio (340/380).
-
Add this compound and continuously record the fluorescence ratio over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. An increase in this ratio indicates a rise in intracellular calcium.
-
Mandatory Visualizations
Caption: Signaling pathways affected by this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. SKF-96365 activates cytoprotective autophagy to delay apoptosis in colorectal cancer cells through inhibition of the calcium/CaMKIIγ/AKT-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na(+) /Ca(2+) exchanger and increasing intracellular Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. SKF96365 Inhibits Tumor Proliferation by Inducing Apoptosis and Autophagy in Human Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing SKF 96365 Concentration to Minimize Cytotoxicity: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of SKF 96365, a potent inhibitor of store-operated Ca2+ entry (SOCE) and TRPC channels. This guide offers troubleshooting advice and frequently asked questions to help minimize cytotoxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is widely recognized as a blocker of Transient Receptor Potential Canonical (TRPC) channels and an inhibitor of store-operated Ca2+ entry (SOCE).[1] Its primary function is to block the influx of extracellular calcium into the cell. However, its effects can be multifaceted, including the modulation of other ion channels and cellular signaling pathways.
Q2: Why is this compound cytotoxic at certain concentrations?
A2: The cytotoxicity of this compound is often linked to its ability to disrupt intracellular calcium homeostasis.[2][3][4] By blocking SOCE, it can lead to an accumulation of intracellular Ca2+ through other mechanisms, such as enhancing the reverse mode of the Na+/Ca2+ exchanger.[2][3][4] This sustained increase in cytosolic calcium can trigger downstream signaling cascades that lead to cell cycle arrest, apoptosis (programmed cell death), and autophagy.[5][6]
Q3: What are the typical working concentrations for this compound?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on published studies, concentrations typically range from 1 µM to 50 µM.[7][8] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A4: A standard approach is to perform a cytotoxicity assay, such as the MTT or LDH assay, across a range of this compound concentrations. This will allow you to determine the IC50 (half-maximal inhibitory concentration) and select a concentration that effectively modulates your target of interest without causing significant cell death.
Q5: What are the key signaling pathways affected by this compound that are related to cytotoxicity?
A5: this compound-induced cytotoxicity has been shown to involve the modulation of several key signaling pathways, including the Calcium/Calmodulin-dependent protein kinase IIγ (CaMKIIγ)/AKT/mTOR pathway.[5][6] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[5][6] Additionally, this compound can activate p38-MAPK and JNK signaling, contributing to cell cycle arrest.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cytotoxicity observed at expected non-toxic concentrations. | Cell line is particularly sensitive to disruptions in calcium signaling. | Perform a more granular dose-response curve with smaller concentration increments to identify a narrower optimal window. Consider using a less sensitive cell line if appropriate for the research question. |
| Incorrect solvent or final solvent concentration. | Ensure the solvent (e.g., DMSO) concentration in the final culture medium is minimal and consistent across all experimental conditions, including vehicle controls.[8] | |
| Extended incubation time. | Optimize the incubation time with this compound. Shorter incubation periods may be sufficient to observe the desired effect without inducing significant cytotoxicity. | |
| Inconsistent or variable results between experiments. | Instability of this compound in solution. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C as recommended and avoid repeated freeze-thaw cycles.[1] |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment. | |
| No observable effect of this compound on the target of interest. | Concentration is too low. | Gradually increase the concentration of this compound, while closely monitoring for any signs of cytotoxicity. |
| The biological process is not dependent on SOCE or TRPC channels in the specific cell line. | Confirm the expression and activity of TRPC channels and the presence of SOCE in your cell model. Consider alternative inhibitors or genetic approaches to validate your findings. |
Quantitative Data Summary
The following table summarizes the effective concentrations and observed cytotoxic effects of this compound in various cell lines as reported in the literature.
| Cell Line | Concentration | Effect | Reference |
| PC12 | 10 µM and 50 µM | Protective effect against MPP+-induced cytotoxicity.[7] | [7] |
| Human Glioblastoma | EC50 of 9.79 µM | Enhanced reverse operation of the Na+/Ca2+ exchanger, leading to cytotoxicity.[2][9] | [2][9] |
| HCT116 (Colon Cancer) | IC50 of 10.88 µM (48h) | Inhibition of cell growth.[5] | [5] |
| HT29 (Colon Cancer) | IC50 of 14.56 µM (48h) | Inhibition of cell growth.[5] | [5] |
Experimental Protocols
Protocol: Determining Cytotoxicity using the MTT Assay
This protocol outlines the steps for a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess cell viability following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells). Plot the cell viability against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound-mediated signaling pathways leading to cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na(+) /Ca(2+) exchanger and increasing intracellular Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. SKF-96365 activates cytoprotective autophagy to delay apoptosis in colorectal cancer cells through inhibition of the calcium/CaMKIIγ/AKT-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SKF-96365 activates cytoprotective autophagy to delay apoptosis in colorectal cancer cells through inhibition of the calcium/CaMKIIγ/AKT-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of SKF-96365, a non-specific inhibitor of SOCE, against MPP+-induced cytotoxicity in PC12 cells: potential role of Homer1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Understanding the Cell-Type Dependent Effects of SKF 96365
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information to navigate the complexities of using SKF 96365 in their experiments. Due to its multifaceted pharmacological profile, the effects of this compound can vary significantly depending on the cell type and experimental conditions. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound was initially identified as an inhibitor of receptor-mediated calcium entry (RMCE) and is widely used as a blocker of Transient Receptor Potential Canonical (TRPC) channels and store-operated Ca2+ entry (SOCE).[1][2][3] However, it is a non-selective inhibitor with numerous off-target effects.
Q2: Why do I observe an increase in intracellular calcium ([Ca2+]i) after applying this compound, when I expected a decrease?
A2: This seemingly paradoxical effect can occur in specific cell types, such as glioblastoma cells.[4][5] In these cells, this compound can enhance the reverse mode of the Na+/Ca2+ exchanger (NCX), leading to Ca2+ influx and a subsequent rise in [Ca2+]i.[4][5] This effect is often observed at concentrations similar to those used for TRPC channel blockade. Additionally, in some cell lines, this compound has been reported to inhibit the endoplasmic reticulum (ER) Ca2+ pump, which could also contribute to an increase in cytosolic calcium.[4]
Q3: I am seeing a high degree of variability in my results with this compound. What could be the cause?
A3: The variability likely stems from the cell-type dependent expression of this compound's various targets. The exact effect of this compound on intracellular calcium homeostasis is dependent on the cell types and experimental models used.[3][6] Factors such as cell line passage number, culture conditions, and the specific expression profile of TRPC channels, voltage-gated calcium channels, potassium channels, and the Na+/Ca2+ exchanger can all influence the outcome.
Q4: At what concentration should I use this compound?
A4: The optimal concentration is highly application-dependent. It is crucial to perform a dose-response curve for your specific cell type and endpoint. For TRPC channel inhibition, concentrations in the low micromolar range (e.g., 1-20 µM) are commonly used.[1] However, be aware that off-target effects can occur within this range. For example, potent inhibition of T-type calcium channels has been observed at nanomolar concentrations (IC50 ~560 nM).[1][7]
Q5: Is this compound cytotoxic?
A5: Yes, this compound can induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines, including colorectal cancer and esophageal squamous cell carcinoma.[2][8] This cytotoxic effect is often linked to its modulation of intracellular calcium signaling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected increase in intracellular calcium | Enhancement of the reverse mode of the Na+/Ca2+ exchanger (NCX).Inhibition of the ER Ca2+ pump. | - Use an NCX inhibitor (e.g., YM-244769) to confirm the involvement of NCX.- Perform experiments in a Ca2+-free external solution to isolate the effects on intracellular stores.- Consider using a more specific TRPC channel blocker if available. |
| No effect observed at expected concentrations | - Low expression of the target channel (e.g., TRPC) in your cell line.- The physiological process under investigation is not dependent on the channels blocked by this compound. | - Verify the expression of target channels (e.g., TRPC isoforms) in your cell line using techniques like qPCR or Western blotting.- Use a positive control agonist known to activate the channels of interest.- Try a different pharmacological inhibitor with a distinct mechanism of action. |
| Inconsistent results between experiments | - Variability in cell culture conditions (e.g., passage number, confluency).- Differences in the preparation and storage of this compound stock solutions. | - Standardize cell culture protocols and use cells within a defined passage number range.- Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure the stock solution is stored correctly (e.g., at -20°C or -80°C in a suitable solvent like DMSO or water).[1][2] |
| Observed effect may be due to off-target binding | This compound is known to inhibit various voltage-gated Ca2+ channels and K+ channels.[1][2][9] | - Use specific blockers for other potential targets to dissect the contribution of each channel type. For example, use mibefradil for T-type calcium channels or specific K+ channel blockers.[1]- Use siRNA-mediated knockdown of the suspected target (e.g., a specific TRPC channel isoform) to confirm its role. |
Quantitative Data Summary
The inhibitory concentrations (IC50) and effective concentrations of this compound vary significantly across different channel types and cell lines.
Table 1: Inhibitory Concentrations (IC50) of this compound on Various Ion Channels
| Channel Type | Cell Line / System | IC50 / Effective Concentration | Reference(s) |
| T-type Ca2+ Channels (CaV3.1) | HEK293 cells | ~560 nM | [1][7] |
| Receptor-Mediated Ca2+ Entry (RMCE) | Human Platelets (ADP-stimulated) | 8.5 µM | [10] |
| Receptor-Mediated Ca2+ Entry (RMCE) | Human Platelets (Thrombin-stimulated) | 11.7 µM | [10] |
| Na+/Ca2+ Exchanger (NCX) - Reverse Mode | Human Glioblastoma LN-229 cells | EC50 of 9.79 µM | [4][5] |
| ATP-sensitive K+ Channels (IKATP) | Mouse Small Intestinal Myocytes | 0.85 µM | [9] |
| Voltage-gated K+ Channels (IKv) | Mouse Small Intestinal Myocytes | >2 µM | [11] |
Table 2: Cell Growth Inhibition by this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (24h treatment) | Reference(s) |
| K510 | Esophageal Squamous Cell Carcinoma | 5.58 µM | [8] |
| K30 | Esophageal Squamous Cell Carcinoma | 31.52 µM | [8] |
| EC9706 | Esophageal Squamous Cell Carcinoma | 23.78 µM | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of T-type Calcium Channels
This protocol is adapted from studies investigating the effect of this compound on recombinant T-type calcium channels expressed in HEK293 cells.[1]
-
Cell Preparation: Culture HEK293 cells stably expressing the desired T-type calcium channel isoform (e.g., hCaV3.1).
-
Solutions:
-
External Solution (in mM): 110 CsCl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 MgATP, 0.5 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Electrophysiology:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at -100 mV.
-
Elicit T-type calcium currents by applying depolarizing voltage steps (e.g., to -30 mV for 200 ms).
-
Obtain a stable baseline recording.
-
Perfuse the cells with the external solution containing the desired concentration of this compound (e.g., 1 µM).
-
Record the currents until a steady-state inhibition is reached.
-
Wash out the drug with the control external solution to check for reversibility.
-
-
Data Analysis: Measure the peak inward current before, during, and after this compound application. Calculate the percentage of inhibition.
Protocol 2: Intracellular Calcium Imaging
This protocol is a general guideline for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading:
-
Incubate cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., HEPES-buffered saline) for 30-60 minutes at room temperature or 37°C, according to the dye manufacturer's instructions.
-
Wash the cells with the buffer to remove excess dye.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a camera and appropriate filter sets.
-
Acquire a baseline fluorescence signal.
-
Perfuse the cells with a buffer containing this compound at the desired concentration.
-
Record the changes in fluorescence intensity over time.
-
For Fura-2, calculate the ratio of fluorescence at 340 nm and 380 nm excitation to determine the relative [Ca2+]i. For Fluo-4, measure the change in fluorescence intensity at ~488 nm excitation.
-
-
Controls:
-
Include a vehicle control (e.g., DMSO).
-
Use a positive control (e.g., a known agonist that increases [Ca2+]i in your cells) to ensure cells are responsive.
-
To investigate the source of calcium, perform experiments in a calcium-free external solution (containing EGTA) to distinguish between calcium influx and release from internal stores.
-
Signaling Pathways and Workflows
Caption: Overview of the multiple targets of this compound at the plasma membrane and their potential downstream consequences on intracellular calcium levels and cellular processes.
Caption: A logical workflow for troubleshooting unexpected results when using this compound in cell-based assays.
References
- 1. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na(+) /Ca(2+) exchanger and increasing intracellular Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Effects of SKF-96365, a Non-Specific Inhibitor of SOCE, against MPP+-Induced Cytotoxicity in PC12 Cells: Potential Role of Homer1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SKF96365 Inhibits Tumor Proliferation by Inducing Apoptosis and Autophagy in Human Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of SKF96365 on the activities of K(+) channels in mouse small intestinal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Inhibitory effects of SKF96365 on the activities of K+ channels in mouse small intestinal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Off-Target Effects of SKF-96365 on L-type Calcium Channels
Welcome to the technical support center for researchers utilizing the pharmacological tool SKF-96365. This guide provides essential information, troubleshooting protocols, and frequently asked questions to help you control for the compound's known effects on L-type calcium channels, ensuring the specificity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is SKF-96365 and what is its primary intended use?
A1: SKF-96365 is a small molecule compound widely used in cell biology and pharmacology as an inhibitor of Transient Receptor Potential Canonical (TRPC) channels. It was initially identified as a blocker of receptor-mediated calcium entry (RMCE) and store-operated calcium entry (SOCE).[1][2][3][4]
Q2: What are the known off-target effects of SKF-96365, particularly concerning L-type calcium channels?
A2: SKF-96365 is a non-selective inhibitor and has been demonstrated to affect multiple other calcium channels besides TRPC channels.[3][5] It is known to block high-voltage-activated (HVA) L-type calcium channels, as well as low-voltage-activated (LVA) T-type calcium channels.[1][2][6] Its lack of specificity necessitates careful experimental design to isolate its effects on the intended target.
Q3: At what concentrations does SKF-96365 typically inhibit L-type calcium channels?
A3: The inhibitory concentration of SKF-96365 on L-type calcium channels can overlap with the concentrations used to inhibit TRPC channels. While IC50 values can vary depending on the cell type and experimental conditions, it's crucial to be aware that at the commonly used concentrations for TRPC channel blockade (e.g., 10 µM), SKF-96365 can also inhibit L-type calcium channels.[1][2]
Q4: How can I be sure that the effects I'm observing are due to TRPC channel inhibition and not L-type calcium channel blockade?
A4: This is a critical question that requires the implementation of rigorous experimental controls. The troubleshooting guides below provide detailed protocols for dissecting the specific contribution of L-type calcium channels to your observed effects.
Troubleshooting Guides
Guide 1: Experimental Design to Control for L-type Calcium Channel Effects
This guide outlines a fundamental experimental workflow to differentiate the effects of SKF-96365 on TRPC channels from its effects on L-type calcium channels.
Objective: To determine if the observed cellular response to SKF-96365 is mediated by the inhibition of L-type calcium channels.
Experimental Protocol:
-
Baseline Measurement: Establish a baseline recording of your parameter of interest (e.g., intracellular calcium concentration, membrane potential, cell proliferation) in your experimental system.
-
Pre-incubation with an L-type Calcium Channel Blocker: Pre-incubate the cells with a specific L-type calcium channel blocker, such as nifedipine, at a concentration known to be effective for blocking these channels in your system (see Table 2 for recommended concentrations). The incubation time should be sufficient to achieve maximal channel blockade.
-
Application of SKF-96365: While maintaining the L-type calcium channel blockade, apply SKF-96365 at the desired concentration.
-
Measurement and Comparison: Record the cellular response and compare it to the response observed with SKF-96365 alone.
Interpretation of Results:
-
No change in SKF-96365 effect: If the effect of SKF-96365 is unchanged in the presence of the L-type calcium channel blocker, it is likely that the observed effect is not mediated by L-type calcium channels.
-
Attenuation or abolition of SKF-96365 effect: If the effect of SKF-96365 is reduced or completely eliminated, this strongly suggests that the observed response is, at least in part, due to the inhibition of L-type calcium channels.
Diagram of the Experimental Workflow to Control for L-type Calcium Channel Effects
Caption: Experimental workflow for dissecting the effects of SKF-96365.
Guide 2: Utilizing Alternative Pharmacological Tools
Objective: To validate the involvement of TRPC channels using inhibitors with different mechanisms of action and selectivity profiles.
Experimental Protocol:
-
Identify Alternative Inhibitors: Based on the specific TRPC channels expressed in your system, select alternative inhibitors with reported higher selectivity or different chemical scaffolds (see Table 3).
-
Dose-Response Experiments: Perform dose-response experiments for both SKF-96365 and the alternative inhibitor(s) to establish their potency in your experimental model.
-
Comparative Analysis: Compare the effects of SKF-96365 and the alternative inhibitor(s) on your parameter of interest.
Interpretation of Results:
-
Similar effects: If the alternative, more specific TRPC channel inhibitor produces a similar effect to SKF-96365, it provides stronger evidence for the involvement of TRPC channels.
-
Divergent effects: If the effects are different, it may indicate that the observed response to SKF-96365 is due to its off-target effects.
Diagram of the Logic for Using Alternative Inhibitors
Caption: Logic for validating TRPC channel involvement with alternative inhibitors.
Data Presentation
Table 1: Inhibitory Potency (IC50) of SKF-96365 on Various Ion Channels
| Channel Type | Reported IC50 | Cell Type/Experimental Condition | Reference |
| TRPC Channels | |||
| TRPC3 | ~12 µM | [7] | |
| TRPC6 | ~2 µM | [7] | |
| Voltage-Gated Calcium Channels | |||
| T-type (CaV3.1) | ~560 nM | Recombinant expression in HEK293 cells | [1][2] |
| L-type (CaV1.2) | Inhibition observed at 10 µM | Recombinant expression in HEK293 cells | [2] |
| Other Channels | |||
| Store-Operated Ca2+ Entry (SOCE) | ~4 µM | Rat peritoneal mast cells | [6] |
Note: IC50 values can vary significantly between different experimental systems.
Table 2: Recommended Concentrations for L-type Calcium Channel Blockers
| Compound | Typical Concentration Range | Notes | Reference |
| Nifedipine | 1 - 10 µM | A dihydropyridine L-type calcium channel blocker. Use extended-release formulations for longer-term experiments. | [8][9][10] |
| Verapamil | 1 - 20 µM | A phenylalkylamine L-type calcium channel blocker. | [11] |
| Diltiazem | 1 - 30 µM | A benzothiazepine L-type calcium channel blocker. | [11] |
Table 3: Alternative Pharmacological Tools for TRPC Channel Inhibition
| Compound | Target(s) | Reported IC50/EC50 | Notes | Reference |
| Pyr3 | TRPC3 | ~0.7 µM | Selective inhibitor of TRPC3. | [12] |
| Pico145 | TRPC1/4/5 | ~0.35 nM (TRPC4), ~1.3 nM (TRPC5) | Potent and selective inhibitor of TRPC1/4/5 channels. | [12] |
| 2-APB (2-Aminoethoxydiphenyl borate) | Broad spectrum | Varies | Also affects IP3 receptors and other TRP channels. Use with caution. | [12] |
Experimental Protocols
Detailed Protocol: Co-administration of Nifedipine and SKF-96365 for Calcium Imaging Experiments
Materials:
-
Cell culture medium appropriate for your cell line
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Nifedipine stock solution (in DMSO)
-
SKF-96365 stock solution (in DMSO)
-
Agonist to stimulate calcium entry (if applicable)
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes suitable for fluorescence microscopy and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBS.
-
Wash the cells once with HBS.
-
Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C, according to the dye manufacturer's protocol.
-
Wash the cells twice with HBS to remove excess dye.
-
-
Experimental Groups:
-
Control Group: Cells treated with vehicle (DMSO) only.
-
SKF-96365 Group: Cells treated with the desired concentration of SKF-96365.
-
Nifedipine Group: Cells treated with the desired concentration of nifedipine.
-
Combination Group: Cells pre-incubated with nifedipine followed by the addition of SKF-96365.
-
-
Image Acquisition:
-
Place the dish on the stage of a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).
-
Establish a stable baseline fluorescence recording for 1-2 minutes.
-
For the Combination Group , add nifedipine to the dish and incubate for 10-15 minutes.
-
Add SKF-96365 (or vehicle) to the respective dishes and continue recording.
-
If applicable, add an agonist to stimulate calcium entry after a stable baseline is achieved in the presence of the inhibitor(s).
-
Record the fluorescence changes over time.
-
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration or fluorescence ratio over time for each group.
-
Compare the peak and sustained calcium responses between the different experimental groups.
-
By following these guidelines and protocols, researchers can more confidently interpret their data when using SKF-96365 and effectively control for its off-target effects on L-type calcium channels.
References
- 1. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. SKF 96365 hydrochloride | TRPC Channels | Tocris Bioscience [tocris.com]
- 5. Protective Effects of SKF-96365, a Non-Specific Inhibitor of SOCE, against MPP+-Induced Cytotoxicity in PC12 Cells: Potential Role of Homer1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential Drug Candidates to Treat TRPC6 Channel Deficiencies in the Pathophysiology of Alzheimer’s Disease and Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. NIFEDIPINE oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 11. Combination Calcium Channel Blocker Therapy in the Treatment of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Troubleshooting Skf 96365 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKF 96365. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility, encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound hydrochloride is a well-established inhibitor of store-operated Ca²+ entry (SOCE).[1][2] Its primary mechanism of action is the blockage of Transient Receptor Potential Canonical (TRPC) channels, which play a crucial role in mediating the influx of calcium from the extracellular space into the cell following the depletion of intracellular calcium stores.[1][3] By inhibiting TRPC channels, this compound effectively reduces the sustained elevation of intracellular calcium that is critical for various cellular processes. It is also known to inhibit STIM1, a key sensor of calcium levels in the endoplasmic reticulum.[1]
Q2: In which solvents can I dissolve this compound?
This compound hydrochloride exhibits solubility in a range of common laboratory solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO) and water are most frequently used.[2][4][5] It is also soluble in ethanol.[6] It is important to note that for aqueous solutions, gentle warming and sonication may be necessary to achieve complete dissolution.[2][5]
Q3: What is the recommended concentration for a stock solution of this compound?
For creating a stock solution, a concentration of 10-100 mM in DMSO or water is commonly prepared.[2] For example, a 100 mM stock solution in autoclaved water, aliquoted and stored at -20°C, has been successfully used in experiments.[2] When using DMSO, concentrations as high as 80 mg/mL have been reported.[4] It is always recommended to start with a higher concentration stock solution to minimize the volume of solvent added to your experimental system.
Q4: I'm observing precipitation when diluting my this compound stock solution in aqueous media. What should I do?
Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds. Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this issue.
Solubility Data
The following table summarizes the reported solubility of this compound hydrochloride in various solvents. Please note that solubility can be batch-dependent, and it is always advisable to consult the certificate of analysis provided by the supplier.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 8.06 | 20 | Gentle warming may be required.[1] |
| Water | - | 198.6 | Sonication is recommended.[5] |
| Water | - | 100 | -[2] |
| DMSO | 80 | 198.55 | Use fresh, moisture-free DMSO.[4] |
| DMSO | 60 | 148.92 | Sonication is recommended.[5] |
| DMSO | ≥ 30 | - | - |
| Ethanol | 20 | - | -[6] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 4.96 | Sonication is recommended for this in vivo formulation.[5] |
Troubleshooting Guide for Solubility Issues
Encountering solubility problems with this compound can be a significant hurdle in experimental workflows. This guide provides a systematic approach to troubleshoot and resolve these issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound hydrochloride powder, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture. b. Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound in the vial (Molecular Weight: 402.91 g/mol ). c. Add the calculated volume of DMSO to the vial. d. Vortex the solution vigorously to aid dissolution. e. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Avoid excessive heating. f. Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Determine the final concentration of this compound required for your experiment. c. Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. It is crucial to ensure the final concentration of DMSO is non-toxic to your cells, typically below 0.5%, and ideally below 0.1%. d. Add the calculated volume of the stock solution directly to the pre-warmed cell culture medium. Pipette up and down several times or vortex gently to mix. e. Visually inspect the medium for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the troubleshooting guide. f. Use the freshly prepared working solution for your experiment immediately.
Signaling Pathway
This compound is a known inhibitor of the store-operated calcium entry (SOCE) pathway. The following diagram illustrates the mechanism of action of this compound in this pathway.
References
- 1. This compound hydrochloride | TRPC Channels | Tocris Bioscience [tocris.com]
- 2. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of SKF-96365 on murine allergic rhinitis induced by OVA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. SKF-96365 hydrochloride | SOCE inhibitor | TargetMol [targetmol.com]
- 6. tribioscience.com [tribioscience.com]
Potential interactions of Skf 96365 with other compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of SKF 96365, a widely used inhibitor of store-operated Ca²⁺ entry (SOCE) and Transient Receptor Potential Canonical (TRPC) channels. Given its complex pharmacological profile, understanding its potential interactions is crucial for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound was initially identified as a blocker of receptor-mediated calcium entry.[1] It is widely used as an inhibitor of store-operated Ca²⁺ entry (SOCE) and Transient Receptor Potential Canonical (TRPC) channels.[2][3] However, it is a non-selective inhibitor and has been shown to affect a variety of other ion channels.
Q2: What are the known off-target effects of this compound?
A2: this compound has several known off-target effects, which is a critical consideration for experimental design. It can also block:
-
Voltage-gated calcium channels: This includes both high-voltage-activated (HVA) and low-voltage-activated (LVA) T-type calcium channels. In fact, it is a potent blocker of T-type calcium channels, with an IC₅₀ in the nanomolar range for hCaᵥ3.1.[2][4]
-
Potassium channels: this compound has been shown to inhibit several types of potassium channels, including the hERG channel.[2]
-
Na⁺/Ca²⁺ exchanger (NCX): In some cell types, such as glioblastoma cells, this compound can enhance the reverse mode of the NCX, leading to an increase in intracellular calcium.[1]
Q3: What is the recommended working concentration for this compound?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific channel being targeted. The typical range used in research is between 1 µM and 100 µM. For TRPC channel inhibition, concentrations are often in the 10-30 µM range. However, due to its off-target effects at these concentrations, it is crucial to perform dose-response experiments and use appropriate controls.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound hydrochloride is soluble in water (up to 20 mM with gentle warming) and DMSO (up to 80 mg/mL).[2]
-
For aqueous stock solutions: Dissolve in sterile water. These can be stored at -20°C for up to 2 months.[1]
-
For DMSO stock solutions: Use fresh, high-quality DMSO as moisture can reduce solubility.[2] Aliquot and store at -20°C for up to one month or -80°C for up to six months.[4]
-
Working solutions: Dilute the stock solution in your experimental buffer immediately before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected increase in intracellular calcium | In certain cell types, this compound can enhance the reverse mode of the Na⁺/Ca²⁺ exchanger (NCX), leading to Ca²⁺ influx.[1] | 1. Test for the presence and activity of NCX in your experimental model. 2. Use a specific NCX inhibitor as a control to see if the effect is blocked. 3. Consider using a lower concentration of this compound. |
| Observed effects are not consistent with TRPC channel blockade | This compound is a non-selective inhibitor and may be affecting other ion channels, such as voltage-gated calcium channels or potassium channels, which are present in your cells.[2] | 1. Use more specific inhibitors for other potential targets as controls (e.g., verapamil for L-type Ca²⁺ channels, mibefradil for T-type Ca²⁺ channels). 2. Employ genetic knockdown (e.g., siRNA) of your target TRPC channel to confirm its role. 3. Perform electrophysiological studies to directly measure the effect of this compound on different ion channel currents in your cells. |
| Variability in results between experiments | 1. Inconsistent stock solution preparation or storage. 2. Degradation of the compound. 3. Differences in cell passage number or confluency. | 1. Prepare fresh stock solutions regularly and store them properly in aliquots to avoid freeze-thaw cycles. 2. Always prepare working solutions fresh from a stock solution on the day of the experiment. 3. Standardize your cell culture protocols. |
| No effect observed at expected concentrations | 1. The target channel may not be expressed or functional in your cell model. 2. The compound may have degraded. 3. The experimental conditions (e.g., pH, presence of certain ions) may be affecting the compound's activity. | 1. Confirm the expression of your target TRPC channel using techniques like RT-PCR or Western blotting. 2. Test the activity of your this compound stock on a positive control cell line known to be sensitive to the compound. 3. Ensure your experimental buffer is at the correct pH and composition. |
Quantitative Data Summary
The following table summarizes the reported inhibitory (IC₅₀) and effective (EC₅₀) concentrations of this compound for various molecular targets. These values should be used as a guide, and optimal concentrations should be determined empirically for each experimental system.
| Target | Reported Value | Cell Type / System | Reference |
| TRPC Channels (general) | IC₅₀: 5-30 µM | Various | |
| Receptor-Mediated Ca²⁺ Entry (Thrombin-stimulated) | IC₅₀: 11.7 µM | Human Platelets | |
| Receptor-Mediated Ca²⁺ Entry (ADP-stimulated) | IC₅₀: 8.5 µM | Human Platelets | |
| hCaᵥ3.1 (T-type Ca²⁺ Channel) | IC₅₀: ~560 nM | HEK293 cells | [2][4] |
| Na⁺/Ca²⁺ Exchanger (reverse mode) | EC₅₀: 9.79 µM | Glioblastoma cells | [1] |
| hERG K⁺ Channel | Concentration-dependent inhibition | HEK293 cells | [2] |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This protocol provides a general framework for assessing the inhibitory effect of this compound on ion channel currents.
Methodology:
-
Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with CsOH). Note: The specific composition of the internal and external solutions will depend on the ion channel being studied.
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol appropriate for activating the channel of interest (e.g., a series of depolarizing voltage steps).
-
Record baseline currents in the absence of the drug.
-
Perfuse the cells with the external solution containing the desired concentration of this compound.
-
Record currents in the presence of this compound until a steady-state block is achieved.
-
Wash out the drug with the control external solution to check for reversibility of the block.
-
-
Data Analysis: Measure the peak current amplitude before, during, and after drug application. Calculate the percentage of inhibition for each concentration to generate a dose-response curve and determine the IC₅₀ value.
Intracellular Calcium Imaging
This protocol outlines the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium ([Ca²⁺]i) in response to this compound.
Methodology:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips.
-
Fura-2 AM Loading:
-
Prepare a loading buffer (e.g., HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with the loading buffer to remove extracellular dye.
-
Allow cells to de-esterify the dye for at least 30 minutes at room temperature.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.
-
Establish a stable baseline [Ca²⁺]i recording.
-
Apply the stimulus that induces calcium entry (e.g., a receptor agonist or a store-depleting agent like thapsigargin).
-
Add this compound at the desired concentration and continue recording to observe its effect on the calcium signal.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). This ratio is proportional to the intracellular calcium concentration.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow the cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., medium with the same concentration of DMSO or water as the highest drug concentration).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Subtract the background absorbance from a blank well. Express the results as a percentage of the vehicle control and plot the data to determine the IC₅₀ for cell viability.
Signaling Pathway Interactions
This compound has been shown to influence several signaling pathways, primarily due to its modulation of intracellular calcium levels. One notable interaction is with the CaMKIIγ/AKT signaling cascade . In some cancer cell lines, this compound treatment leads to the inhibition of this pathway, which can subsequently induce apoptosis and autophagy.[2]
References
Technical Support Center: Investigating the Impact of SKF 96365 on the Na+/Ca2+ Exchanger
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of SKF 96365 in studying the Na+/Ca2+ exchanger (NCX).
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on the Na+/Ca2+ exchanger (NCX)?
A1: While historically known as a blocker of store-operated calcium entry (SOCE) and TRP channels, this compound has been shown to enhance the reverse mode of the Na+/Ca2+ exchanger (NCX).[1][2][3][4][5] This leads to an increase in intracellular calcium ([Ca2+]i) by promoting Ca2+ influx and inhibiting its extrusion.
Q2: Is this compound a specific modulator of the Na+/Ca2+ exchanger?
A2: No, this compound is not a specific modulator of NCX. It is a non-specific inhibitor with multiple known off-target effects on various ion channels, including TRP channels, voltage-gated calcium channels, and potassium channels.[6][7][8][9] Therefore, it is crucial to include appropriate controls in your experiments to account for these off-target effects.
Q3: At what concentration does this compound enhance the reverse mode of NCX?
A3: In human glioblastoma cells, this compound has been shown to enhance the reverse mode of NCX with an EC50 of 9.79 μM.[1][2][3][4] It is important to note that the effective concentration can vary depending on the cell type and experimental conditions.
Q4: Which NCX isoforms are affected by this compound?
A4: Studies have demonstrated that the effect of this compound on enhancing the reverse mode of NCX is prominent for the NCX1 isoform in glioblastoma cells.[1] Further research is needed to fully elucidate the effects of this compound on other NCX isoforms (NCX2 and NCX3).
Q5: What are the downstream signaling pathways affected by the this compound-mediated increase in intracellular calcium via NCX?
A5: The elevation in intracellular calcium resulting from the enhanced reverse mode of NCX by this compound can activate several downstream signaling pathways. These include the p38-MAPK and JNK pathways, as well as the CaMKIIγ/AKT signaling cascade.[2][3][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected increase in intracellular calcium upon this compound application, even when TRP channels are not the primary target. | This compound is enhancing the reverse mode of the Na+/Ca2+ exchanger, leading to Ca2+ influx. | - Use a specific NCX inhibitor (e.g., YM-244769 for the reverse mode) in conjunction with this compound to confirm the involvement of NCX.[4]- Perform experiments in a Na+-free external solution to isolate the effect on NCX.- Measure NCX currents directly using patch-clamp electrophysiology. |
| Inconsistent or variable results between experiments. | - Cell passage number and health can affect NCX expression and activity.- Off-target effects of this compound on other ion channels are influencing the results. | - Maintain a consistent cell passage number and ensure cell health.- Include positive and negative controls in every experiment.- Use additional, more specific inhibitors for other potential targets (e.g., voltage-gated calcium channel blockers) to dissect the observed effects. |
| Difficulty in interpreting data due to the multiple targets of this compound. | The observed phenotype is a composite of effects on NCX, TRP channels, and other ion channels. | - Design experiments to isolate the activity of NCX. For example, use cell lines with known expression levels of different ion channels or use siRNA to knock down specific targets.- Correlate functional data (e.g., calcium imaging) with direct measurements of ion channel activity (e.g., patch-clamp). |
| Cell death or toxicity observed at higher concentrations of this compound. | The sustained increase in intracellular calcium due to the enhanced reverse mode of NCX can lead to cytotoxicity.[2][3] | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell type.- Use Ca2+ chelators (e.g., BAPTA-AM) to buffer intracellular calcium and assess if this rescues the cells from toxicity.[2][3] |
Quantitative Data
Table 1: Potency of this compound on the Na+/Ca2+ Exchanger and Other Ion Channels
| Target | Effect | Cell Type | Potency (IC50/EC50) | Reference |
| Na+/Ca2+ Exchanger (NCX1) | Enhancement of reverse mode | Human Glioblastoma | EC50: 9.79 μM | [1][2][3][4] |
| TRPC Channels | Inhibition | Various | IC50: 5-30 μM | [8] |
| Low-Voltage-Activated T-type Ca2+ Channels (CaV3.1) | Inhibition | HEK293 cells | IC50: ~560 nM | [8] |
| K+ Channels (Inwardly rectifying) | Inhibition | Human Endothelial Cells | IC50: ~40 μM | |
| hERG Channels | Inhibition | - | Concentration-dependent | [11] |
Experimental Protocols
Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This protocol is for monitoring changes in intracellular calcium concentration in response to this compound.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
Pluronic F-127 (optional, to aid dye loading)
-
Probenecid (optional, to prevent dye extrusion)
-
This compound
-
Ionophores (e.g., Ionomycin) and Ca2+ chelators (e.g., EGTA) for calibration
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging. Allow cells to adhere and reach the desired confluency.
-
Fura-2 AM Loading Solution: Prepare a stock solution of Fura-2 AM in anhydrous DMSO (e.g., 1 mM). For the loading solution, dilute the Fura-2 AM stock in HBSS to a final concentration of 2-5 µM. If using, add Pluronic F-127 (0.02-0.04%) and Probenecid (1-2.5 mM).
-
Cell Loading: Remove the culture medium and wash the cells once with HBSS. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells 2-3 times with HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Imaging: Mount the coverslip on the microscope stage or place the plate in the reader. Excite the cells alternately at 340 nm and 380 nm and measure the emission at ~510 nm.
-
Experimental Procedure:
-
Establish a stable baseline fluorescence ratio (340/380 nm).
-
Perfuse the cells with the desired concentration of this compound and record the change in the fluorescence ratio over time.
-
To confirm the involvement of NCX, pre-incubate cells with an NCX inhibitor before applying this compound.
-
-
Calibration (Optional): At the end of the experiment, determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios by treating the cells with a Ca2+-free solution containing EGTA followed by a solution with a high Ca2+ concentration and a calcium ionophore (e.g., ionomycin). These values can be used to calculate the absolute intracellular calcium concentration.
Patch-Clamp Electrophysiology for Measuring Na+/Ca2+ Exchanger Currents
This protocol is designed to directly measure the effect of this compound on NCX currents.
Materials:
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External (bath) solution
-
Internal (pipette) solution
-
This compound
-
NCX inhibitors (e.g., Ni2+, YM-244769)
Solutions:
-
External Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). To block other currents, you can add blockers like ouabain (for Na+/K+ pump) and nifedipine (for L-type Ca2+ channels).
-
Pipette Solution (in mM): 120 Cs-aspartate, 20 NaCl, 10 HEPES, 5 Mg-ATP, 10 EGTA, and a calculated amount of CaCl2 to achieve a desired free [Ca2+]i (e.g., 100 nM) (pH 7.2 with CsOH).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal on a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -60 mV.
-
Apply a voltage ramp protocol, for example, from +80 mV to -120 mV over 2 seconds. This will elicit both forward (outward current at positive potentials) and reverse (inward current at negative potentials) modes of NCX.
-
-
Data Acquisition:
-
Record baseline NCX currents.
-
Perfuse the cell with the desired concentration of this compound and record the currents again using the same voltage ramp protocol.
-
To isolate the NCX current, subtract the current recorded in the presence of a high concentration of an NCX inhibitor (e.g., 5-10 mM Ni2+).
-
-
Data Analysis: Analyze the changes in the current-voltage (I-V) relationship and the amplitude of the inward (reverse mode) and outward (forward mode) currents in the presence and absence of this compound.
Visualizations
References
- 1. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na(+) /Ca(2+) exchanger and increasing intracellular Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Na+/Ca2+ Exchanger Agonist, Gene | MedChemExpress [medchemexpress.eu]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound hydrochloride | TRPC Channels | Tocris Bioscience [tocris.com]
- 8. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of SKF96365 on the activities of K+ channels in mouse small intestinal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SKF-96365 activates cytoprotective autophagy to delay apoptosis in colorectal cancer cells through inhibition of the calcium/CaMKIIγ/AKT-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Long-term stability of Skf 96365 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SKF 96365. Browse our troubleshooting guides and frequently asked questions (FAQs) to ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: Proper preparation and storage of this compound stock solutions are crucial for maintaining its activity and ensuring experimental reproducibility. It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and store it under the recommended conditions.
Stock Solution Preparation and Storage Recommendations
| Solvent | Maximum Concentration | Storage Temperature | Shelf Life |
| DMSO | >20 mg/mL[1] | -20°C | Up to 3 months[2] |
| 80 mg/mL (198.55 mM)[3] | -80°C | 1 year[3] | |
| -20°C | 1 month[4] | ||
| Water | >20 mg/mL[1] | -20°C | Up to 3 months[2] |
| 100 mg/mL (248.19 mM) (with sonication)[4] | |||
| 20 mM (with gentle warming)[5] | |||
| Ethanol | >20 mg/mL[2] |
Q2: What is the recommended procedure for preparing working solutions for cell-based assays?
A2: To minimize precipitation and ensure accurate final concentrations, it is critical to follow a specific dilution protocol when preparing working solutions of this compound for your experiments.
Experimental Protocol: Preparation of this compound Working Solution
Objective: To prepare a sterile, non-precipitated working solution of this compound in an aqueous buffer (e.g., cell culture medium) for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., serum-free cell culture medium, PBS)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% anhydrous DMSO to a final concentration of 10-20 mM. Ensure complete dissolution by vortexing. Gentle warming and sonication can be used to aid dissolution if necessary.
-
-
Serial Dilution:
-
Perform a serial dilution of the DMSO stock solution with the desired aqueous buffer. It is recommended to add the stock solution to the buffer and mix immediately.
-
Important: The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
-
Final Dilution and Sterilization:
-
Prepare the final working solution by diluting the intermediate dilution into the pre-warmed (37°C) aqueous buffer.
-
If sterility is a concern, the final working solution can be filtered through a 0.22 µm sterile filter. Note that this may lead to some loss of the compound due to adsorption to the filter membrane.
-
-
Immediate Use:
-
It is highly recommended to use the freshly prepared aqueous working solution immediately to avoid potential degradation or precipitation over time.
-
Troubleshooting Guide
Problem 1: Precipitation occurs when diluting the this compound stock solution in an aqueous buffer.
-
Possible Cause: this compound is a hydrophobic compound with limited aqueous solubility. Rapid changes in solvent polarity upon dilution can cause it to precipitate.
-
Solution:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Pre-warmed Buffer: Use an aqueous buffer that has been pre-warmed to 37°C.[6]
-
Vortexing during Dilution: Add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing.
-
Co-solvents: For certain applications, the use of a co-solvent like PEG300 or Tween 80 may be necessary to maintain solubility.[3]
-
Problem 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of this compound in solution. While stock solutions in DMSO are relatively stable when stored properly, the stability of this compound in aqueous solutions, especially at 37°C in cell culture media, for extended periods is not well-documented. Degradation could lead to a decrease in the effective concentration of the active compound.
-
Solution:
-
Fresh Preparations: Always prepare fresh working solutions of this compound immediately before each experiment. Avoid using aqueous solutions that have been stored for more than a few hours.
-
Control Experiments: Include appropriate controls in your experimental design to monitor the activity of your this compound solution over the course of the experiment.
-
-
Possible Cause 2: Off-target effects of this compound. this compound is known to be a non-selective inhibitor and can affect various ion channels other than its primary targets (TRPC channels and store-operated Ca2+ entry).[1][5]
-
Solution:
-
Dose-Response Experiments: Perform dose-response experiments to determine the optimal concentration range for your specific application, minimizing off-target effects.
-
Use of Multiple Inhibitors: To confirm the involvement of a specific pathway, use other, more selective inhibitors in parallel with this compound.
-
Control for Off-Target Effects: Be aware of the known off-target effects of this compound (e.g., on voltage-gated calcium channels and potassium channels) and design your experiments to account for or exclude these possibilities.[7][8]
-
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound is widely used as an inhibitor of store-operated Ca2+ entry (SOCE) and transient receptor potential canonical (TRPC) channels. By blocking these channels, it prevents the influx of extracellular Ca2+, thereby modulating various downstream signaling pathways involved in processes like cell proliferation, apoptosis, and autophagy.
Caption: this compound signaling pathway.
Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the key steps for evaluating the biological effects of this compound in a cell-based assay.
Caption: General experimental workflow.
References
- 1. Therapeutic effects of SKF-96365 on murine allergic rhinitis induced by OVA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of SKF96365 on the activities of K+ channels in mouse small intestinal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Non-Specific Binding of Skf 96365
Welcome to the technical support center for Skf 96365. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound and to address common challenges related to its non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is widely recognized as an inhibitor of Transient Receptor Potential Canonical (TRPC) channels, which are involved in regulating intracellular calcium levels. It is often used to investigate the role of store-operated calcium entry (SOCE) in various cellular processes.[1][2][3]
Q2: I am observing effects that are inconsistent with TRPC channel inhibition. What could be the cause?
This compound is known to have significant off-target effects, meaning it can interact with other proteins besides TRPC channels. These non-specific interactions can lead to complex and sometimes contradictory experimental outcomes. It is crucial to consider these off-target effects when interpreting your data.[1][4]
Q3: What are the major off-targets of this compound?
This compound has been shown to interact with several other ion channels and transporters. The most well-documented off-targets include:
-
Voltage-gated calcium channels (VGCCs): It is a potent blocker of various types of VGCCs, including L-type, P/Q-type, N-type, and particularly T-type calcium channels.[3][4]
-
Na+/Ca2+ exchanger (NCX): In some cell types, this compound can enhance the reverse mode of the NCX, leading to an increase in intracellular calcium.[4][5]
-
Potassium channels: Inhibition of potassium channels has also been reported.[2]
-
STIM1: It can inhibit the function of STIM1, a key component of the SOCE machinery.[2]
Q4: At what concentrations are the non-specific effects of this compound observed?
The non-specific effects of this compound can occur at concentrations commonly used to inhibit TRPC channels (typically in the range of 10-50 µM).[1][6] For instance, its inhibitory effect on T-type calcium channels can be even more potent than on some TRPC channels.[3][4]
Q5: How can I be sure that the effects I am observing are due to TRPC channel inhibition and not off-target effects?
It is essential to perform appropriate control experiments. This may include:
-
Using a second, structurally unrelated TRPC channel inhibitor to see if it phenocopies the effects of this compound.
-
Employing genetic approaches, such as siRNA or CRISPR-Cas9, to knock down the specific TRPC channel of interest.
-
Using specific blockers for the potential off-target channels to see if they can prevent the effect of this compound.
-
Chelating intracellular calcium to determine if the observed effect is calcium-dependent.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected increase in intracellular calcium. | This compound is enhancing the reverse mode of the Na+/Ca2+ exchanger (NCX).[4][5] | 1. Use a specific NCX inhibitor (e.g., YM-244769) in conjunction with this compound to see if the calcium increase is blocked. 2. Perform experiments in a low sodium extracellular solution to inhibit the reverse mode of NCX. |
| Cell death or cytotoxicity observed. | The observed cytotoxicity may be due to a massive increase in intracellular calcium caused by off-target effects, leading to apoptosis.[4][5] | 1. Co-incubate with an intracellular calcium chelator like BAPTA-AM to buffer the rise in calcium.[7] 2. Titrate this compound to the lowest effective concentration for TRPC inhibition to minimize off-target effects. |
| Inconsistent results across different cell types. | The expression levels of TRPC channels and the off-target proteins can vary significantly between cell types, leading to different responses to this compound.[1] | 1. Characterize the expression profile of TRPC channels and potential off-target channels in your specific cell line using techniques like qPCR or Western blotting. 2. Be cautious when comparing results across different cell models. |
| Effect is not rescued by TRPC channel knockdown. | The observed effect is likely due to non-specific binding of this compound to other targets. | 1. Investigate the involvement of other calcium channels by using specific inhibitors for L-type, T-type, or other voltage-gated calcium channels. 2. Consider that this compound may have unknown off-targets. |
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations (IC50) of this compound on its primary targets and major off-targets.
Table 1: IC50 Values for TRPC Channels
| TRPC Channel Subtype | Reported IC50 (µM) | Reference |
| TRPC3 | ~2-15 | General literature |
| TRPC5 | ~0.4-5 | General literature |
| TRPC6 | ~2-10 | General literature |
Note: IC50 values can vary depending on the experimental system and conditions.
Table 2: IC50/EC50 Values for Major Off-Targets
| Off-Target | Effect | Reported IC50/EC50 | Reference |
| T-type Ca2+ channels (hCaV3.1) | Inhibition | ~0.56 µM | [3][4] |
| L-type Ca2+ channels | Inhibition | ~10-30 µM | [4] |
| Na+/Ca2+ exchanger (reverse mode) | Enhancement | EC50 ~9.79 µM | [4][5] |
| Store-Operated Ca2+ Entry (SOCE) | Inhibition | ~1-10 µM | [2] |
Experimental Protocols
Protocol 1: Control for Off-Target Effects on Voltage-Gated Calcium Channels (VGCCs)
Objective: To determine if the observed effect of this compound is mediated by its inhibition of VGCCs.
Materials:
-
Your cell line of interest
-
This compound
-
Specific VGCC blockers (e.g., Nifedipine for L-type, Mibefradil for T-type)
-
Appropriate cell culture media and reagents
-
Assay-specific equipment (e.g., plate reader, microscope)
Procedure:
-
Seed your cells and grow them to the desired confluency.
-
Pre-incubate a set of cells with a specific VGCC blocker at its effective concentration for 30-60 minutes.
-
Add this compound to both the pre-incubated cells and a control set of cells (without the VGCC blocker).
-
Incubate for the desired treatment time.
-
Perform your experimental assay to measure the outcome of interest.
-
Analysis: If the specific VGCC blocker prevents or significantly reduces the effect of this compound, it suggests that the observed effect is at least partially mediated by the inhibition of that type of VGCC.
Protocol 2: Control for Intracellular Calcium-Dependent Effects using BAPTA-AM
Objective: To determine if the observed effect of this compound is dependent on an increase in intracellular calcium.
Materials:
-
Your cell line of interest
-
This compound
-
BAPTA-AM (a cell-permeant calcium chelator)
-
Pluronic F-127 (optional, to aid in BAPTA-AM loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Appropriate cell culture media and reagents
Procedure:
-
BAPTA-AM Loading:
-
Prepare a stock solution of BAPTA-AM in anhydrous DMSO (e.g., 10 mM).
-
Prepare a loading solution by diluting the BAPTA-AM stock solution in HBSS or serum-free media to a final concentration of 1-10 µM. To aid solubilization, Pluronic F-127 can be added to the final solution at a concentration of 0.02-0.04%.[8]
-
Remove the culture medium from your cells and wash once with HBSS.
-
Add the BAPTA-AM loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Wash: After incubation, wash the cells 2-3 times with warm HBSS or culture medium to remove extracellular BAPTA-AM.
-
Treatment: Add this compound to the BAPTA-AM-loaded cells and a control set of cells (not loaded with BAPTA-AM).
-
Incubate for the desired treatment time.
-
Perform your experimental assay.
-
Analysis: If pre-loading with BAPTA-AM abolishes or significantly reduces the effect of this compound, it indicates that the effect is dependent on an increase in intracellular calcium.[7]
Visualizations
References
- 1. SKF96365 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: SKF-96365 and Thapsigargin in the Investigation of Store-Operated Calcium Entry
For researchers, scientists, and drug development professionals, understanding the nuances of chemical tools is paramount to generating robust and reproducible data. In the study of Store-Operated Calcium Entry (SOCE), a crucial cellular signaling pathway, SKF-96365 and thapsigargin are two ubiquitously used compounds. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate tool for your research needs.
Store-Operated Calcium Entry is a fundamental mechanism that replenishes intracellular calcium (Ca2+) stores and shapes Ca2+ signaling dynamics in a vast array of cell types. The process is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER), which is sensed by STIM proteins. These sensors then translocate to the plasma membrane to activate Orai channels, facilitating the influx of extracellular Ca2+. Dysregulation of SOCE has been implicated in numerous pathologies, making it a key area of investigation.
Thapsigargin, a sesquiterpene lactone isolated from the plant Thapsia garganica, is a highly specific and potent inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2][3] By blocking SERCA, thapsigargin prevents the reuptake of Ca2+ into the ER, leading to a passive depletion of these stores and subsequent robust activation of SOCE.[4][5][6] This makes it an invaluable tool for reliably and fully activating the SOCE pathway.
In contrast, SKF-96365 is a synthetic compound widely utilized as an inhibitor of SOCE.[7][8] It is often described as a blocker of receptor-mediated Ca2+ entry and is known to inhibit Transient Receptor Potential Canonical (TRPC) channels, which have been implicated as components of the SOCE machinery in some cell types.[8][9] However, the pharmacological profile of SKF-96365 is complex, with multiple off-target effects that researchers must consider.
Quantitative Comparison of Pharmacological Properties
The following table summarizes the key quantitative parameters for SKF-96365 and thapsigargin based on published experimental data.
| Parameter | SKF-96365 | Thapsigargin |
| Primary Target | Store-Operated Calcium Channels (including Orai and TRPC)[7][8] | Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA)[1][2][3] |
| Mechanism of Action on SOCE | Inhibition | Indirect Activation (via ER Ca2+ store depletion)[5] |
| Reported IC50 for SOCE Inhibition | 4 µM (rat peritoneal mast cells)[10], 12 µM (Jurkat E6-1 lymphocytes)[10], 16 µM (HEK293 cells)[10] | Not Applicable (Activator) |
| Effective Concentration for SOCE Activation | Not Applicable (Inhibitor) | 0.1 - 2 µM is commonly used to induce SOCE in various cell lines[5][11] |
| Known Off-Target Effects | Blocks voltage-gated Ca2+ channels, K+ channels[8], enhances reverse mode of Na+/Ca2+ exchanger[12][13], can release Ca2+ from ER stores at higher concentrations[12] | Can induce ER stress and the unfolded protein response[1][5] |
Signaling Pathways and Experimental Workflow
To visualize the interplay of these compounds with the SOCE signaling pathway and a typical experimental approach, the following diagrams are provided.
References
- 1. Thapsigargin - Wikipedia [en.wikipedia.org]
- 2. Thapsigargin, a tumor promoter, discharges intracellular Ca2+ stores by specific inhibition of the endoplasmic reticulum Ca2(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thapsigargin, a tumor promoter, discharges intracellular Ca2+ stores by specific inhibition of the endoplasmic reticulum Ca2(+)-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tocris.com [tocris.com]
- 9. Therapeutic effects of SKF-96365 on murine allergic rhinitis induced by OVA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Landscape of TRPC Channel Inhibition: A Comparative Guide Beyond SKF-96365
For researchers, scientists, and drug development professionals, the quest for selective and potent inhibitors of Transient Receptor Potential Canonical (TRPC) channels is paramount for dissecting their physiological roles and developing novel therapeutics. While SKF-96365 has been a widely used tool, its lack of selectivity has prompted the development of more specific alternatives. This guide provides an objective comparison of the performance of alternative TRPC channel inhibitors, supported by experimental data, detailed methodologies, and visual representations of key cellular processes.
Unveiling the Alternatives: A Quantitative Comparison
The landscape of TRPC channel inhibitors has expanded significantly, offering researchers a diverse toolkit to probe the function of specific TRPC subtypes. The following tables summarize the half-maximal inhibitory concentration (IC50) values of several prominent inhibitors against various TRPC channels, providing a clear comparison of their potency and selectivity. Lower IC50 values indicate higher potency.
Table 1: Inhibitors of TRPC3 and TRPC6 Channels
| Inhibitor | TRPC3 IC50 (nM) | TRPC6 IC50 (nM) | Selectivity Highlights |
| Pyr3 | 700[1] | Inactive[2] | Selective for TRPC3 over other TRPC channels, but also inhibits Orai1.[2][3] |
| Pyr10 | 720[4] | - | More selective for TRPC3 over store-operated calcium entry (SOCE) compared to Pyr3.[4][5] |
| GSK2332255B | 5[3] | 4[3] | ≥100-fold selectivity over other Ca2+-permeable channels like Cav1.2.[2][3] |
| GSK2833503A | 21[3] | 3[3] | Potent dual inhibitor with good selectivity.[3] |
| SAR7334 | 282[4][6] | 9.5[2][4][6] | Potent and selective for TRPC6 over TRPC3 and other TRPC channels.[2][4] |
| BI-749327 | 1100[7][8] | 13 (mouse), 19 (human)[7][8] | High selectivity for TRPC6 over TRPC3 and TRPC7.[7][8] |
| Trpc3/6-IN-2 | 16[9] | 29.8[9] | Potent dual inhibitor.[9] |
| PCC0208057 | - | 2440[10] | Inhibits TRPC6-mediated Ca2+ influx.[10] |
Table 2: Inhibitors of TRPC4 and TRPC5 Channels
| Inhibitor | TRPC4 IC50 (nM) | TRPC5 IC50 (nM) | Selectivity Highlights |
| ML204 | 960[11][12] | ~9200[13] | Selective for TRPC4 over TRPC6 (19-fold).[11][12][13] |
| HC-070 | 46[4] | 9.3[4] | Highly potent and selective for TRPC4/5.[4][14] |
| GFB-8438 | 180[15] | 290[15] | Equipotent against TRPC4 and TRPC5 with excellent selectivity against TRPC6 and other TRP channels.[15][16] |
| AC1903 | >100,000[17] | 4060[15][17] | Initially reported as TRPC5 selective, but other studies suggest broader activity.[17] |
| Pico145 | 0.349[4] | 1.3[4] | Remarkable potency and selectivity for TRPC1/4/5.[4] |
Key Experimental Protocols for Inhibitor Characterization
The reliable characterization of TRPC channel inhibitors hinges on robust experimental methodologies. The two primary techniques employed are patch-clamp electrophysiology and intracellular calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel currents, allowing for the precise determination of inhibitor potency and mechanism of action.
Protocol:
-
Cell Preparation: Culture HEK293 cells stably or transiently expressing the human TRPC channel of interest on glass coverslips.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP (pH 7.2).
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell configuration on a selected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., -100 mV to +100 mV) to elicit baseline currents.
-
-
Channel Activation: Perfuse the cell with an appropriate agonist (e.g., 100 µM 1-oleoyl-2-acetyl-sn-glycerol (OAG) for TRPC3/6, or through GPCR activation for TRPC4/5) to induce a stable current.
-
Inhibitor Application: Once a stable current is achieved, co-perfuse the inhibitor at various concentrations.
-
Data Analysis: Measure the current amplitude before and after inhibitor application to determine the percentage of inhibition and calculate the IC50 value by fitting the concentration-response data.[18][19]
Intracellular Calcium Imaging
This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indirect readout of TRPC channel activity.
Protocol:
-
Cell Preparation: Seed HEK293 cells expressing the target TRPC channel in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 30-60 minutes at 37°C.
-
Inhibitor Incubation: Wash off excess dye and incubate the cells with various concentrations of the TRPC inhibitor for a specified period.
-
Baseline Measurement: Record baseline fluorescence using a fluorescence plate reader.
-
Channel Activation: Add a TRPC channel agonist to stimulate calcium influx.
-
Data Acquisition: Immediately record the change in fluorescence intensity over time.
-
Data Analysis: The reduction in the agonist-induced fluorescence signal by the inhibitor is used to determine the IC50 value.[20][21][22]
Visualizing the Cellular Context: Signaling Pathways and Experimental Workflows
To better understand the function and inhibition of TRPC channels, it is crucial to visualize their roles in cellular signaling and the experimental procedures used to study them.
Caption: Canonical activation pathway of TRPC3/6 channels via G-protein coupled receptors (GPCRs) and phospholipase C (PLC), and the site of action for TRPC3/6 inhibitors.
Caption: A typical workflow for the screening and characterization of novel TRPC channel inhibitors, combining high-throughput calcium imaging with detailed electrophysiological validation.
Off-Target Considerations
While the newer generation of inhibitors offers improved selectivity, it is crucial for researchers to be aware of potential off-target effects. For instance, Pyr3, a widely used TRPC3 inhibitor, has been shown to also inhibit Orai1 channels, which are key components of store-operated calcium entry.[2][3] ML204, a TRPC4 inhibitor, exhibits some activity against TRPC5 and TRPC6 at higher concentrations.[13] Therefore, careful experimental design, including the use of multiple inhibitors and appropriate control experiments, is essential for accurately interpreting results.
Conclusion
The field of TRPC channel pharmacology has moved beyond the broad-spectrum inhibitor SKF-96365, offering a growing arsenal of more selective and potent tools. This guide provides a framework for researchers to compare and select the most appropriate inhibitors for their specific research questions. By combining quantitative data with detailed experimental protocols and a clear understanding of the underlying cellular pathways, scientists can more effectively dissect the complex roles of TRPC channels in health and disease, paving the way for the development of novel and targeted therapies.
References
- 1. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PCC0208057 as a small molecule inhibitor of TRPC6 in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Validating Skf 96365's Specificity in a New Experimental Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Skf 96365 is a widely utilized pharmacological tool for investigating cellular processes involving store-operated calcium entry (SOCE) and transient receptor potential canonical (TRPC) channels. However, a growing body of evidence highlights its non-specific nature, posing significant challenges to the interpretation of experimental results. This guide provides a comprehensive comparison of this compound with alternative inhibitors and outlines detailed experimental protocols to validate its specificity in any new experimental model.
The Challenge of Specificity: On-Target Efficacy vs. Off-Target Effects
This compound was initially characterized as a blocker of receptor-mediated calcium entry.[1] It is frequently used in the micromolar range to inhibit TRPC channels and SOCE.[2][3] However, its utility is complicated by a broad off-target profile, which includes the inhibition of various other ion channels at similar or even lower concentrations.
Comparative Inhibitory Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its common alternatives against their intended targets and known off-targets. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Compound | Intended Target(s) | On-Target IC50 | Known Off-Target(s) | Off-Target IC50 |
| This compound | TRPC Channels, SOCE | ~5-30 µM (TRPC3)[4] | T-type Ca²⁺ channels[4], L-type Ca²⁺ channels, N-type Ca²⁺ channels, P/Q-type Ca²⁺ channels[4], hERG K⁺ channels[3], Na⁺/Ca²⁺ exchanger (NCX)[5] | ~0.56 µM (hCaV3.1)[4] |
| 2-APB | IP3 Receptors, TRP Channels | Varies widely by channel | GABA(A) Receptors | ~16.7 µM |
| YM-58483 (BTP-2) | Orai1 (CRAC channels) | ~100-400 nM | - | - |
| GSK-7975A | Orai1 (CRAC channels) | ~1-5 µM | - | - |
| GFB-8438 | TRPC4/5 | ~0.18-0.28 µM[6] | TRPC6 (low), other TRP channels (low)[6] | - |
| AC1903 | TRPC5 | ~4.06-18 µM[7] | TRPC3, TRPC4, TRPC6, TRPV4[7] | - |
| SAR7334 | TRPC6 | ~9.5 nM | TRPC3 (~30-fold selective) | - |
Signaling Pathways and Points of Inhibition
The diagram below illustrates a generalized signaling pathway leading to the activation of TRPC channels and store-operated calcium entry, highlighting the intended and potential off-target sites of action for this compound.
Caption: this compound's intended and off-target sites in calcium signaling.
Experimental Protocols for Validating Specificity
To confidently attribute an observed effect to the inhibition of a specific target, a rigorous validation workflow is essential.
Experimental Workflow for Inhibitor Specificity Validation
The following diagram outlines a recommended workflow for validating the specificity of this compound or any other pharmacological inhibitor in a new experimental model.
Caption: A logical workflow for validating inhibitor specificity.
Detailed Methodologies
1. Patch-Clamp Electrophysiology for Selectivity Profiling
This "gold standard" technique directly measures ion channel activity and is crucial for determining an inhibitor's potency and selectivity.[8]
-
Objective: To determine the IC50 of this compound and its alternatives on the intended target channel and a panel of potential off-target channels expressed in a heterologous system (e.g., HEK293 cells).
-
Cell Preparation: Culture HEK293 cells stably or transiently expressing the ion channel of interest.
-
Recording Configuration: Use the whole-cell patch-clamp configuration to control the membrane potential and record ionic currents.
-
Voltage Protocol: Apply a voltage protocol specific to the ion channel being studied to elicit channel opening.[9]
-
Data Acquisition:
-
Establish a stable baseline current in the absence of the inhibitor.
-
Perfuse the cells with increasing concentrations of the inhibitor.
-
Record the steady-state current at each concentration.
-
Wash out the inhibitor to check for reversibility.
-
-
Data Analysis: Plot the percentage of current inhibition against the logarithm of the inhibitor concentration and fit the data with a Hill equation to determine the IC50 value.
2. Calcium Imaging for Functional Screening
This method provides a higher-throughput assessment of inhibitor effects on calcium influx.
-
Objective: To measure the effect of inhibitors on agonist-induced or store-operated calcium entry.
-
Cell Preparation: Plate cells expressing the target channels in a multi-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Measurement:
-
Measure the baseline fluorescence.
-
In a calcium-free buffer, deplete endoplasmic reticulum calcium stores using a SERCA pump inhibitor like thapsigargin (for SOCE) or apply a specific agonist.
-
Re-introduce extracellular calcium and measure the increase in fluorescence, which represents calcium influx.
-
Perform the assay in the presence of various concentrations of the inhibitor to determine its effect on calcium entry.
-
-
Data Analysis: Calculate the rate of fluorescence increase or the peak fluorescence to quantify calcium influx. Determine the IC50 of the inhibitor by plotting the inhibition of calcium influx against the inhibitor concentration.
3. siRNA-Mediated Knockdown for Target Validation
This genetic approach provides a powerful way to confirm that the observed phenotype is a direct result of modulating the intended target.[10][11][12][13][14]
-
Objective: To determine if the genetic knockdown of the target ion channel phenocopies the effect of the pharmacological inhibitor.
-
Procedure:
-
Transfect cells with siRNAs specifically targeting the mRNA of the ion channel of interest. Use a non-targeting (scrambled) siRNA as a negative control.
-
After a sufficient incubation period (typically 48-72 hours), validate the knockdown efficiency by measuring mRNA (RT-qPCR) and protein (Western blot) levels of the target channel.
-
Perform the cellular assay of interest and compare the results between the control and knockdown cells.
-
Concluding Remarks and Recommendations
The use of this compound as a specific inhibitor of TRPC channels or SOCE should be approached with caution. Its well-documented off-target effects can lead to misinterpretation of experimental data.
Recommendations for Researchers:
-
Acknowledge the Limitations: Be aware of the non-specific nature of this compound and consider its potential off-target effects when designing experiments and interpreting results.
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that produces the desired on-target effect to minimize off-target engagement.
-
Employ Orthogonal Approaches: Whenever possible, use more selective inhibitors in parallel with this compound to confirm that the observed effects are consistent across different pharmacological agents.
-
Validate with Genetic Tools: Utilize siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target channel to provide definitive evidence of on-target activity.
-
Perform Control Experiments: In your specific experimental model, test for the potential involvement of known this compound off-targets by using specific blockers for those channels.
By employing a multi-faceted approach that combines pharmacological tools with genetic validation and careful experimental design, researchers can navigate the complexities of inhibitor specificity and generate more robust and reliable data.
References
- 1. SK&F 96365, a novel inhibitor of receptor-mediated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SKF96365 Inhibits Tumor Proliferation by Inducing Apoptosis and Autophagy in Human Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 6. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Signature currents: a patch-clamp method for determining the selectivity of ion-channel blockers in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Specificity of short interfering RNA determined through gene expression signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SKF 96365 Efficacy: A Comparative Guide to Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor SKF 96365 with genetic knockdown approaches for studying the role of Transient Receptor Potential Canonical (TRPC) channels and other ion channels in cellular signaling. As research increasingly demands rigorous target validation, cross-validation of pharmacological data with genetic methods is crucial. This document outlines the differential effects of this compound and genetic silencing on key cellular pathways, presents available quantitative data from comparative studies, and provides detailed experimental protocols for essential assays.
Unraveling the Complexities of this compound Action
This compound is widely utilized as a pharmacological tool to investigate the function of TRPC channels and store-operated calcium entry (SOCE). However, accumulating evidence reveals a broader and more complex activity profile. While it does inhibit various TRPC channels, its lack of specificity and its effects on other ion channels necessitate careful interpretation of experimental results. Genetic knockdown, through techniques like siRNA, shRNA, or CRISPR-Cas9, offers a more targeted approach to dissect the function of specific proteins. Comparing the outcomes of both methods provides a more robust validation of a protein's role in a given biological process.
Quantitative Comparison of this compound and Genetic Knockdown
The following tables summarize the comparative effects of this compound and genetic knockdown of its putative targets on various cellular functions. It is important to note that the efficacy of both methods can be cell-type and context-dependent.
Table 1: Effects on Cell Proliferation and Viability
| Target/Method | Cell Line | Assay | Effect of this compound | Effect of Genetic Knockdown | Reference |
| TRPC6 | A549 (Non-small cell lung cancer) | MTS Assay | Significant suppression of cell proliferation with 5 μM this compound. | siRNA-mediated knockdown of TRPC6 significantly suppresses cell proliferation. | [1] |
| NCX1 | LN-229 (Glioblastoma) | Cell Viability Assay | 20 μM this compound reduces cell viability. | Knockdown of NCX1 diminishes the reduction in cell viability caused by this compound. | [2] |
Table 2: Effects on Calcium Influx and Intracellular Calcium
| Target/Method | Cell Line/System | Assay | Effect of this compound | Effect of Genetic Knockdown | Reference |
| TRPC6 | A549 (Non-small cell lung cancer) | Calcium Imaging | Not explicitly compared in the same study. | Not explicitly compared in the same study. | [1] |
| NCX1 | LN-229 (Glioblastoma) | Calcium Imaging | Paradoxically increases intracellular Ca2+ by enhancing the reverse mode of NCX. | Knockdown of NCX1 attenuates the this compound-induced increase in intracellular Ca2+. | [2] |
| T-type Ca2+ channels | HEK293 expressing hCaV3.1 | Whole-cell patch clamp | Potent inhibition with an IC50 of ~560 nM. | Not applicable (pharmacological characterization). | [3] |
Table 3: IC50 Values of this compound for Various Channels
| Channel/Process | Reported IC50 | Reference |
| Receptor-Mediated Ca2+ Entry | 8.5 - 11.7 µM | [4] |
| TRPC Channels (general) | 5 - 30 µM | [3] |
| T-type Ca2+ Channels (hCaV3.1) | ~560 nM | [3] |
| Na+/Ca2+ Exchanger (NCX) - reverse mode | EC50 of 9.79 µM for enhancement | [5] |
Signaling Pathways: A Comparative Overview
The signaling pathways affected by this compound can be multifaceted due to its off-target effects. Genetic knockdown allows for a more precise delineation of the pathway downstream of a specific protein.
References
- 1. researchgate.net [researchgate.net]
- 2. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPC1 Ca(2+)-permeable channels in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The TRPC channel blocker this compound inhibits glioblastoma cell growth by enhancing reverse mode of the Na(+) /Ca(2+) exchanger and increasing intracellular Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Skf 96365 and LOE 908 for Selective Calcium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two widely used calcium channel blockers, Skf 96365 and LOE 908. Understanding the nuanced differences in their mechanisms of action and target specificities is crucial for the design and interpretation of experiments in calcium signaling research.
At a Glance: Key Differences
| Feature | This compound | LOE 908 |
| Primary Targets | Store-Operated Calcium Entry (SOCE), TRPC Channels, Voltage-Gated Calcium Channels (T-type, L-type, N-type, P/Q-type) | Store-Operated Calcium Entry (SOCE), Non-Selective Cation Channels (NSCCs) |
| Selectivity | Broad-spectrum inhibitor with notable potency for T-type calcium channels. | Inhibits SOCE and NSCCs; its effects on a wide range of voltage-gated calcium channels are less characterized. |
| Potency | Varies significantly depending on the channel subtype, with IC50 values ranging from nanomolar to micromolar. | Generally acts in the low micromolar range for its known targets. |
Quantitative Comparison of Inhibitory Potency
The following tables summarize the available quantitative data on the inhibitory potency of this compound and LOE 908 against various calcium channels and related processes. It is important to note that direct comparative studies under identical experimental conditions are limited, and potency can be influenced by factors such as cell type, expression system, and specific experimental protocols.
Table 1: Inhibitory Potency (IC50/EC50) of this compound
| Channel/Process | Species/Cell Type | IC50/EC50 (µM) | Reference(s) |
| Voltage-Gated Calcium Channels | |||
| T-type (CaV3.1) | Human (HEK293 cells) | ~0.56 | [1] |
| L-type | - | Inhibition observed, specific IC50 not consistently reported. | [2] |
| N-type | - | Inhibition observed, specific IC50 not consistently reported. | [2] |
| P/Q-type | - | Inhibition observed, specific IC50 not consistently reported. | [2] |
| TRP Channels | |||
| TRPC6 | - | 4.2 | [3] |
| Store-Operated Calcium Entry (SOCE) | |||
| ADP-stimulated platelets | Human | 8.5 | [1] |
| Thrombin-stimulated platelets | Human | 11.7 | [1] |
| Thapsigargin-induced | - | Inhibition observed, specific IC50 varies. | |
| Other | |||
| Receptor-Mediated Calcium Entry (RMCE) | Human Platelets (ADP-stimulated) | 8.5 | [1] |
| Receptor-Mediated Calcium Entry (RMCE) | Human Platelets (Thrombin-stimulated) | 11.7 | [1] |
Table 2: Inhibitory Potency (IC50/EC50) of LOE 908
| Channel/Process | Species/Cell Type | IC50/EC50 (µM) | Reference(s) |
| Store-Operated Calcium Entry (SOCE) | |||
| Thapsigargin-induced | Human Endothelial Cells | 2 | |
| Ionomycin-induced | Human Endothelial Cells | 4 | |
| Non-Selective Cation Channels (NSCCs) | |||
| Endothelin-1-induced contraction (NSCC-2) | Rat Aorta | 4.3 - 10.6 | |
| Voltage-Gated Calcium Channels | |||
| L-type, N-type, P/Q-type, T-type | - | Data not readily available. |
Mechanism of Action and Signaling Pathways
Both this compound and LOE 908 impact intracellular calcium levels by blocking the influx of extracellular calcium. However, their precise mechanisms and the signaling pathways they affect can differ.
Store-Operated Calcium Entry (SOCE) Pathway
SOCE is a crucial mechanism for replenishing intracellular calcium stores and for sustained calcium signaling. It is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM1 proteins. STIM1 then translocates to the plasma membrane to activate Orai1 channels, leading to calcium influx.
Caption: Generalized Store-Operated Calcium Entry (SOCE) and TRPC channel signaling pathway, indicating the inhibitory actions of this compound and LOE 908.
-
This compound is known to inhibit SOCE, and evidence suggests it can suppress the activity of both STIM1 and Orai1.
-
LOE 908 also inhibits SOCE, particularly in endothelial cells. However, in some cell types like A7r5 smooth muscle cells, it has been shown to have no effect on store-operated channels, highlighting its cell-type-specific action.
Experimental Protocols
1. Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2 AM
This protocol is a standard method to assess the effect of inhibitors on SOCE by measuring changes in intracellular calcium concentration ([Ca²⁺]i).
Caption: Experimental workflow for measuring Store-Operated Calcium Entry (SOCE) using the ratiometric calcium indicator Fura-2 AM.
2. Whole-Cell Patch-Clamp Electrophysiology for Measuring Voltage-Gated Calcium Channel Currents
This technique allows for the direct measurement of ionic currents through specific voltage-gated calcium channels in the cell membrane, providing a precise method to determine the inhibitory effects of compounds.
Caption: A generalized workflow for determining the inhibitory effect of compounds on voltage-gated calcium channels using the whole-cell patch-clamp technique.
Logical Relationship of Target Selectivity
The following diagram illustrates the overlapping and distinct targets of this compound and LOE 908 based on current literature.
Caption: A Venn-like diagram illustrating the known targets of this compound and LOE 908, highlighting their shared and distinct inhibitory profiles.
Summary and Recommendations
-
This compound is a versatile but non-selective inhibitor of multiple calcium entry pathways. Its potent blockade of T-type calcium channels at nanomolar concentrations makes it a useful tool for studying these specific channels, but its effects on other channels must be considered in data interpretation.
-
LOE 908 appears to be a more selective blocker of SOCE and certain non-selective cation channels. However, its pharmacological profile on the full spectrum of voltage-gated calcium channels is not as well-defined as that of this compound.
-
For selective inhibition of T-type calcium channels , this compound can be used at low concentrations, though potential off-target effects should be controlled for.
-
For studying SOCE , both compounds can be employed, but the cell-type-specific effects of LOE 908 should be taken into account.
-
Crucially, for any experiment , it is recommended to use multiple pharmacological agents with different mechanisms of action to confirm the involvement of a specific calcium channel or pathway. The choice between this compound and LOE 908 should be guided by the specific calcium channels of interest and the cellular context of the study. Further research is warranted to fully elucidate the inhibitory profile of LOE 908 on various voltage-gated calcium channel subtypes.
References
SKF 96365: A Comparative Analysis of a Non-Selective Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
SKF 96365 is a widely utilized pharmacological tool in calcium signaling research, primarily known for its inhibitory effects on various calcium channels. Initially characterized as a blocker of receptor-mediated and store-operated calcium entry, its non-selective nature has become increasingly apparent, warranting a detailed comparison with other agents in its class. This guide provides an objective analysis of this compound's performance against other non-selective calcium channel blockers, supported by experimental data and detailed methodologies, to aid researchers in the selection of appropriate pharmacological tools.
Overview of this compound and Comparator Compounds
This compound is an imidazole derivative that demonstrates a broad spectrum of activity against various calcium influx pathways. Its primary recognized targets include Transient Receptor Potential Canonical (TRPC) channels, store-operated calcium entry (SOCE), and voltage-gated calcium channels. However, its lack of specificity is a critical consideration for experimental design and data interpretation. For a comprehensive comparison, this guide includes data on other non-selective calcium channel blockers:
-
Lomerizine and Flunarizine: Diphenylpiperazine derivatives known to block both L-type and T-type voltage-gated calcium channels.
-
Mibefradil: A tetralol derivative with a preference for T-type over L-type voltage-gated calcium channels.
-
2-Aminoethoxydiphenyl borate (2-APB): A versatile modulator of inositol 1,4,5-trisphosphate (IP3) receptors and a variety of TRP channels.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and comparator compounds against a range of calcium channels. This data, compiled from various experimental studies, highlights the diverse pharmacological profiles of these agents.
| Compound | Target Channel | IC50 Value (µM) | Cell Type / Experimental Condition |
| This compound | T-type Ca²⁺ Channels (Cav3.1) | ~0.56 | Recombinant expression in HEK293 cells |
| Receptor-Mediated Ca²⁺ Entry (RMCE) | 8-12 | Platelets | |
| Store-Operated Ca²⁺ Entry (SOCE) | ~4 | Rat peritoneal mast cells | |
| TRPC3 Channels | ~10 | Rat vascular smooth muscle cells | |
| High-Voltage-Activated (HVA) Ca²⁺ Channels | Broadly effective at typical test concentrations | Various | |
| Na⁺/Ca²⁺ Exchanger (NCX) - reverse mode (EC50) | 9.79 | Glioblastoma cells | |
| Lomerizine | L-type and T-type Ca²⁺ Channels | Not specified in detail in the provided results | Used in migraine treatment |
| Flunarizine | Voltage-gated Na⁺ Channels | 0.94 | Cultured rat cortical neurons |
| Voltage-gated Ca²⁺ Channels | 1.77 | Cultured rat cortical neurons | |
| Tetrodotoxin-resistant Na⁺ Channels | 2.89 | Acutely isolated mouse trigeminal ganglion neurons | |
| High-Voltage-Activated Ca²⁺ Channels | 2.73 | Acutely isolated mouse trigeminal ganglion neurons | |
| Mibefradil | T-type Ca²⁺ Channels (ICaT) | 0.1 | Rat atrial cells (from -100 to -80 mV holding potential) |
| L-type Ca²⁺ Channels (ICaL) | ~3 | Rat ventricular cells (from -100 to -80 mV holding potential) | |
| L-type Ca²⁺ Channels (ICaL) | ~0.1 | Rat ventricular cells (from -50 mV holding potential) | |
| T-type Ca²⁺ Channels (α1G) | 0.27 | Recombinant expression (in 2 mM Ca²⁺) | |
| T-type Ca²⁺ Channels (α1H) | 0.14 | Recombinant expression (in 2 mM Ca²⁺) | |
| Orai1 Channels | 52.6 | Recombinant expression in HEK293 T-REx cells | |
| Orai2 Channels | 14.1 | Recombinant expression in HEK293 T-REx cells | |
| Orai3 Channels | 3.8 | Recombinant expression in HEK293 T-REx cells | |
| 2-APB | IP₃ Receptors | 42 | Functional and membrane permeable antagonist |
| TRPM7 Channels | 70-170 | Jurkat T lymphocytes | |
| TRPC5 Channels | Inhibits | Acts from the extracellular face of the membrane | |
| TRPV1, TRPV2, TRPV3 | Activates at higher concentrations | Various | |
| TRPC1, TRPC3, TRPC6, TRPV6, TRPM3, TRPM8, TRPP2 | Blocks | Various |
Signaling Pathways and Mechanisms of Action
The diverse targets of these non-selective calcium channel blockers result in the modulation of multiple intracellular signaling pathways. The following diagrams illustrate the primary mechanisms of action.
Experimental Protocols
The determination of the inhibitory potency and selectivity of these compounds relies on established experimental techniques. Below are detailed methodologies for two key experimental approaches.
Whole-Cell Patch-Clamp Electrophysiology for Measuring Ion Channel Currents
This technique allows for the direct measurement of ion currents across the cell membrane in response to a specific voltage protocol.
1. Cell Preparation:
-
HEK293 cells stably expressing the calcium channel of interest (e.g., Cav3.1 for T-type channels) are cultured on glass coverslips.
2. Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution (e.g., containing in mM: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP; pH 7.2 with CsOH) and forms a high-resistance seal with the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.
-
The external solution contains the charge carrier for the current measurement (e.g., 10 mM BaCl₂ or 2 mM CaCl₂).
-
A specific voltage-clamp protocol is applied to elicit channel currents. For example, to record T-type calcium channel currents, the holding potential is set to -100 mV, and depolarizing steps are applied to a test potential of -30 mV.
-
Currents are recorded in the absence (baseline) and presence of increasing concentrations of the test compound.
3. Data Analysis:
-
The peak current amplitude at each concentration is measured.
-
The data is fitted to a dose-response curve to determine the IC50 value.
Calcium Imaging for Measuring Store-Operated Calcium Entry (SOCE)
This method indirectly measures the activity of SOCE channels by monitoring changes in intracellular calcium concentration using fluorescent indicators.
1. Cell Preparation and Dye Loading:
-
Cells (e.g., HEK293) are grown on glass coverslips.
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a physiological salt solution for a specific duration.
2. Calcium Measurement:
-
The coverslip with the loaded cells is placed in a perfusion chamber on a fluorescence microscope.
-
To initiate store depletion, cells are first perfused with a calcium-free solution containing a SERCA pump inhibitor (e.g., thapsigargin). This leads to a transient increase in intracellular calcium due to release from the endoplasmic reticulum.
-
Once the intracellular calcium level returns to a stable baseline, a solution containing extracellular calcium is re-introduced. The subsequent increase in intracellular calcium is indicative of SOCE.
-
The experiment is repeated in the presence of the test compound to assess its inhibitory effect on SOCE.
3. Data Analysis:
-
The change in fluorescence intensity or the ratio of fluorescence at two excitation wavelengths (for ratiometric dyes like Fura-2) is measured over time.
-
The peak or the integral of the calcium influx upon re-addition of extracellular calcium is quantified to determine the extent of SOCE inhibition.
Discussion and Conclusion
This compound is a potent, albeit non-selective, inhibitor of multiple calcium influx pathways. Its high potency against T-type calcium channels (IC50 ~0.56 µM) is noteworthy and comparable to that of mibefradil, a compound once marketed for its T-type channel selectivity.[1] However, its activity on TRPC channels, SOCE, and HVA calcium channels at low micromolar concentrations necessitates careful consideration of off-target effects in experimental designs.[2][3][4]
In comparison, lomerizine and flunarizine exhibit a preference for voltage-gated calcium channels, though flunarizine also potently blocks sodium channels.[5][6][7] Mibefradil, while showing selectivity for T-type over L-type channels, also affects Orai channels at higher concentrations.[8][9] 2-APB displays a complex pharmacological profile, acting as both an inhibitor and activator of different TRP channel subtypes and as an inhibitor of IP3 receptors.
A unique characteristic of this compound is its ability to enhance the reverse mode of the Na⁺/Ca²⁺ exchanger, an effect not commonly associated with other calcium channel blockers.[10] This adds another layer of complexity to its mechanism of action and can lead to unexpected effects on intracellular calcium homeostasis.
References
- 1. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. SK&F 96365, a novel inhibitor of receptor-mediated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Flunarizine blocks voltage-gated Na(+) and Ca(2+) currents in cultured rat cortical neurons: A possible locus of action in the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flunarizine inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 8. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Pyrazole-Based SKF 96365 Analogs as SOCE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel series of pyrazole-based analogs of SKF 96365, a widely used inhibitor of store-operated calcium entry (SOCE). The data presented is based on the findings from a study by Dago et al. (2018), which details the synthesis and pharmacological evaluation of these compounds.
Overview of this compound and its Analogs
This compound is a valuable pharmacological tool for studying Ca2+ signaling pathways, particularly those involving transient receptor potential canonical (TRPC) channels and SOCE. However, its utility is limited by a lack of specificity, as it also affects other calcium channels. The development of analogs with improved potency and selectivity is a key objective in the field. This guide focuses on a series of pyrazole-based analogs designed to explore the structure-activity relationship (SAR) for SOCE inhibition.
Comparative Efficacy of this compound Analogs
The inhibitory effects of the synthesized pyrazole analogs on SOCE were evaluated and compared with this compound. The key quantitative data, including the half-maximal inhibitory concentration (IC50), are summarized in the table below.
| Compound | R | R1 | R2 | n | IC50 (µM) for SOCE Inhibition |
| This compound | - | 4-MeO | - | 3 | ~10-15 |
| 7a | H | H | H | 3 | > 50 |
| 7b | H | H | H | 4 | > 50 |
| 7c | H | H | 4-MeO | 3 | 25 |
| 7d | H | 4-MeO | 4-MeO | 3 | > 50 |
| 7e | 3-CF3 | H | 4-MeO | 3 | > 50 |
Table 1: Comparative Inhibitory Concentration (IC50) of this compound and its Pyrazole Analogs on Store-Operated Calcium Entry (SOCE).
Experimental Protocols
The following sections detail the methodologies used to synthesize the pyrazole analogs and to assess their biological activity.
Synthesis of Pyrazole-Based this compound Analogs
The synthesis of the pyrazole analogs of this compound involved a multi-step process:
-
N-Alkylation of Pyrazoles: Substituted 2-bromoacetophenones were reacted with various pyrazoles in the presence of potassium carbonate in acetonitrile at room temperature. This step yielded N-substituted pyrazoles.
-
Reduction of the Ketone: The ketone functional group of the N-substituted pyrazoles was reduced to a hydroxyl group using sodium borohydride in methanol at 25°C.
-
O-Alkylation: The resulting alcohol was then O-alkylated using a substituted (bromoalkoxy)benzene derivative in the presence of sodium hydride in anhydrous N,N-dimethylformamide (DMF) at 0°C, followed by stirring at room temperature.
-
Hydrochloride Salt Formation: The final compounds were converted to their hydrochloride salts by treatment with a solution of hydrogen chloride in diethyl ether.
Measurement of Store-Operated Calcium Entry (SOCE)
The efficacy of the this compound analogs in inhibiting SOCE was determined using intracellular calcium measurements with the fluorescent indicator Fura-2 AM.
-
Cell Loading: A B lymphocyte cell line (PLP-B) was loaded with 2 µM Fura-2 AM for 45 minutes at 37°C in a buffer containing 145 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, and 1 mM CaCl2, at a pH of 7.4.
-
Baseline Measurement: After washing, the cells were resuspended in a Ca2+-free buffer and the baseline fluorescence was recorded using a spectrofluorometer with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.
-
ER Calcium Store Depletion: To empty the endoplasmic reticulum (ER) calcium stores, thapsigargin (1 µM), a SERCA pump inhibitor, was added to the cell suspension.
-
Inhibitor Application: The this compound analog being tested (or this compound as a control) was then added to the cell suspension.
-
Initiation of SOCE: SOCE was initiated by the re-addition of 2 mM CaCl2 to the extracellular medium.
-
Data Analysis: The change in intracellular Ca2+ concentration was monitored by the ratio of Fura-2 fluorescence at 340 nm and 380 nm. The inhibitory effect of each compound on the SOCE-mediated Ca2+ influx was quantified to determine the IC50 value.
Visualizing Key Processes
The following diagrams illustrate the signaling pathway of SOCE and the experimental workflow for evaluating the inhibitors.
Caption: Signaling pathway of store-operated calcium entry (SOCE).
Caption: Experimental workflow for evaluating SOCE inhibitors.
Validating the Inhibitory Effect of SKF 96365 on T-type Calcium Channels: A Comparative Guide
This guide provides a comparative analysis of SKF 96365's inhibitory effect on T-type calcium channels, juxtaposing its performance with other known T-type calcium channel blockers. The information is intended for researchers, scientists, and drug development professionals, offering objective data to support experimental design and interpretation.
Introduction
This compound is widely recognized as an inhibitor of Transient Receptor Potential Canonical (TRPC) channels. However, accumulating evidence demonstrates its potent, yet non-selective, inhibitory action on various voltage-gated calcium channels, including low-voltage-activated (LVA) T-type calcium channels.[1][2][3][4] This guide aims to validate and contextualize the inhibitory effect of this compound on T-type calcium channels by comparing its potency with more selective T-type channel blockers. Understanding the broader pharmacological profile of this compound is crucial for the accurate interpretation of experimental results where it is used to probe the function of TRPC channels.
Comparative Analysis of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other T-type calcium channel blockers. The data highlights the comparable, and in some cases greater, potency of this compound for T-type channels compared to its intended TRPC targets.
| Compound | Target Channel(s) | IC50 | Cell Type/Expression System | Notes |
| This compound | hCaV3.1 (T-type) | ~560 nM | HEK293 cells | Also inhibits TRPC channels (IC50 ~5 µM for TRPC3) and other voltage-gated Ca2+ channels at micromolar concentrations.[1][2] |
| hCaV1.2 (L-type) | >10 µM | HEK293 cells | Lower potency compared to T-type channels. | |
| hCaV2.2 (N-type) | >10 µM | HEK293 cells | Lower potency compared to T-type channels. | |
| hCaV2.1 (P/Q-type) | >10 µM | HEK293 cells | Lower potency compared to T-type channels. | |
| Mibefradil | T-type Ca2+ channels | 0.1 - 2.7 µM | Rat atrial cells, human myoblasts | Also blocks L-type channels with IC50 values ranging from 0.1 to 18.6 µM depending on conditions.[1][5][6][7][8] |
| NNC 55-0396 | CaV3.1 (T-type) | 6.8 µM | HEK293 cells | Highly selective, with no significant effect on high-voltage-activated (L-type) channels up to 100 µM.[3][4][9] |
| Z944 | hCaV3.1, hCaV3.2, hCaV3.3 (T-type) | 50 - 160 nM | Not specified | Highly selective with 50 to 600-fold selectivity over other Ca2+ and K+ channels.[2][10][11][12] |
Experimental Protocols
The following section details the key experimental methodologies used to validate the inhibitory effect of this compound on T-type calcium channels.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their reliability in heterologous expression of ion channels.
-
Transfection: Cells are transiently transfected with plasmids encoding the specific alpha-1 subunit of the human T-type calcium channel (e.g., hCaV3.1). A co-transfection with a marker gene, such as green fluorescent protein (GFP), is often used to identify successfully transfected cells for electrophysiological recordings.
2. Electrophysiology (Whole-Cell Patch-Clamp):
-
Objective: To measure the ionic currents flowing through T-type calcium channels in the presence and absence of inhibitors.
-
Recording Configuration: The whole-cell patch-clamp technique is employed to control the membrane potential of a single cell and record the corresponding ionic currents.
-
Solutions:
-
External (Bath) Solution (in mM): Typically contains a charge carrier for the calcium channel (e.g., 2 CaCl2 or 2 BaCl2), along with salts to maintain osmolarity and pH (e.g., 140 CsCl, 10 HEPES, 10 Glucose), with pH adjusted to 7.4. Tetrodotoxin (TTX) is often included to block voltage-gated sodium channels.
-
Internal (Pipette) Solution (in mM): Contains a cesium-based solution to block potassium channels (e.g., 130 Cs-methanesulfonate, 10 EGTA, 5 MgCl2, 10 HEPES), with pH adjusted to 7.3. ATP and GTP are included to support cellular functions.
-
-
Voltage Protocol: To elicit T-type channel currents, cells are held at a negative holding potential (e.g., -100 mV) to ensure the channels are in a closed, available state. Depolarizing voltage steps (e.g., to -30 mV) are then applied to activate the channels and record the inward calcium current.
-
Drug Application: this compound and other blockers are acutely applied to the bath solution at varying concentrations to determine their inhibitory effects on the recorded T-type currents.
3. Data Analysis:
-
IC50 Determination: The peak current amplitude at each drug concentration is measured and normalized to the control current (before drug application). The resulting concentration-response data is then fitted with a Hill equation to determine the IC50 value, which represents the concentration of the drug that inhibits 50% of the channel activity.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of T-type calcium channel inhibition by this compound and the general workflow of the validation experiments.
Caption: Inhibition of T-type calcium channel by this compound.
Caption: Workflow for validating T-type channel inhibition.
Conclusion
The experimental data unequivocally demonstrates that this compound is a potent inhibitor of T-type calcium channels, with a potency for the hCaV3.1 subtype in the nanomolar range.[1][2] This inhibitory effect is significantly more potent than its effect on some TRPC channels, which it is more commonly used to target. Consequently, researchers utilizing this compound as a pharmacological tool to investigate TRPC channel function must exercise caution and consider its off-target effects on T-type calcium channels. The use of more selective T-type channel blockers, such as Z944, is recommended for studies aiming to specifically elucidate the role of T-type calcium channels. This comparative guide underscores the importance of understanding the full pharmacological profile of inhibitors to ensure the validity and accurate interpretation of experimental findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Mibefradil | CAS:116644-53-2 | Calcium channel blocker | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mibefradil (Ro 40-5967) inhibits several Ca2+ and K+ currents in human fusion-competent myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tebubio.com [tebubio.com]
- 10. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The T‐type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aurorabiomed.com [aurorabiomed.com]
Comparative Analysis of SKF-96365's IC50 Values Across Different Ion Channels: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of SKF-96365's inhibitory potency (IC50) across various ion channels. The data presented is supported by experimental findings to aid in the selection and interpretation of results when using this broad-spectrum ion channel blocker.
SKF-96365 is widely utilized as a pharmacological tool to investigate calcium signaling pathways. Initially identified as an inhibitor of receptor-mediated calcium entry, its activity extends across a range of ion channels, including Transient Receptor Potential Canonical (TRPC) channels, store-operated calcium entry (SOCE), and various voltage-gated calcium and potassium channels.[1] This non-selective profile necessitates a careful consideration of its IC50 values across different channel types to ensure accurate experimental design and data interpretation.
Comparative Inhibitory Potency of SKF-96365 and Alternatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of SKF-96365 against several key ion channels. For a comprehensive comparison, IC50 values for more selective alternative inhibitors are also provided. It is important to note that IC50 values can vary depending on the experimental conditions, cell type, and specific assay used.
| Target Channel | Compound | IC50 Value | Test System |
| TRPC3 | SKF-96365 | ~5 µM | HEK293 cells[2] |
| Pyr3 | 700 nM | HEK293 cells (TRPC3-mediated Ca2+ influx)[1] | |
| Pyr10 | 0.72 µM | HEK293 cells (Carbachol-stimulated)[1] | |
| GSK2332255B | 3-21 nM | Not specified[3] | |
| TRPC5 | SKF-96365 | 5-30 µM (range for TRPC channels) | Various cell types[2] |
| GFB-8438 | 0.18 - 0.29 µM | HEK293 cells[4][5] | |
| AC1903 | 4.06 µM | Not specified[4] | |
| Clemizole | 1.0 - 1.3 µM | Not specified[6] | |
| ML204 | ~1 µM (for TRPC4/5) | HEK293 cells (fluorescent Ca2+ assay)[4] | |
| TRPC6 | SKF-96365 | 4.2 µM | Mouse[7] |
| SAR7334 | 7.9 - 9.5 nM | HEK293 cells (patch-clamp)[1][4] | |
| BI-749327 | 13 nM (mouse), 19 nM (human) | HEK293 cells[8][9] | |
| T-type Ca²⁺ Channels (CaV3.1) | SKF-96365 | ~560 nM | HEK293 cells (recombinant human CaV3.1)[2][10] |
| Store-Operated Ca²⁺ Entry (SOCE) | SKF-96365 | 8.5 - 11.7 µM | Human platelets (ADP or thrombin-stimulated)[11] |
| Synta-66 | 209 nM | HEK293 cells | |
| JPIII | < 0.5 µM | HEK293 cells | |
| 7-azaindole 14d | < 0.5 µM | HEK293 cells |
Signaling Pathways and Experimental Workflow Visualization
To further elucidate the context of SKF-96365's action, the following diagrams illustrate a simplified signaling pathway involving calcium influx and a typical experimental workflow for determining IC50 values.
References
- 1. adooq.com [adooq.com]
- 2. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. SKF96365 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SKF-96365 - Focus Biomolecules [mayflowerbio.com]
- 11. amsbio.com [amsbio.com]
Safety Operating Guide
Safe Disposal Protocol for SKF 96365
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Handling and Disposal of SKF 96365
This document provides essential safety and logistical information for the proper disposal of this compound, a compound identified as a blocker of receptor-mediated calcium entry. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Identification and Safety Data
This compound (hydrochloride) is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent).[2]
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
Experimental Protocols: Disposal of this compound
The following step-by-step procedure outlines the recommended protocol for the disposal of this compound. This procedure is based on general best practices for the disposal of hazardous laboratory chemicals.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat, N95 dust mask.
-
Sealable, airtight, and compatible hazardous waste container.
-
Hazardous waste label.
-
Chemical fume hood.
Procedure:
-
Preparation:
-
Ensure all personnel handling the waste are trained in hazardous waste disposal procedures.
-
Work within a certified laboratory chemical fume hood.
-
Wear all required PPE to prevent skin, eye, and respiratory exposure.
-
-
Waste Collection:
-
Collect pure this compound and any solutions containing it in a designated hazardous waste container.
-
The container must be compatible with the chemical; the original container is often a suitable choice.[3]
-
Ensure the container is properly sealed and airtight to prevent leaks or the release of vapors.
-
-
Labeling:
-
Attach a completed hazardous waste label to the container as soon as the first waste is added.
-
The label must clearly identify the contents as "Hazardous Waste" and specify "this compound". List all components and their approximate concentrations.
-
-
Storage:
-
Store the waste container in a designated, secure waste accumulation area.
-
Segregate the container from incompatible materials, such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]
-
Do not allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.[1]
-
-
Disposal:
-
Do not dispose of this compound down the sink or in regular trash.[3][5]
-
Arrange for collection by a licensed hazardous waste disposal service. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[3]
-
Follow all local, regional, and national regulations for hazardous waste disposal.
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound.
-
Dispose of any contaminated materials (e.g., paper towels, gloves) as hazardous waste in the same container.
-
Disposal Workflow Diagram
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound.
References
Personal protective equipment for handling Skf 96365
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of SKF 96365, ensuring laboratory safety and procedural accuracy.
This compound (hydrochloride) is a chemical compound used in research as an inhibitor of voltage-gated calcium channels[1]. Due to its potential hazards, including causing skin, eye, and respiratory irritation, and being harmful if swallowed, adherence to strict safety protocols is imperative to ensure the well-being of laboratory personnel[2]. This guide provides essential information on the personal protective equipment required for handling this compound, as well as operational plans for its use and disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various scenarios involving this compound.
| Scenario | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Routine Handling & Preparation | Safety goggles | Plastic or rubber gloves | Not generally required, but use in a well-ventilated area.[3] | Laboratory coat |
| Risk of Aerosol/Spray Mist Generation | Safety goggles | Plastic or rubber gloves | Respiratory protective equipment with a P2 filter[3] | Laboratory coat |
| Minor Spill Cleanup | Safety goggles | Plastic or rubber gloves | Not generally required if ventilation is adequate. | Laboratory coat |
| Major Spill Cleanup (Emergency Responders) | Safety goggles | Plastic or rubber gloves | Self-contained breathing apparatus may be necessary if vapors are present.[3] | Normal protective clothing is recommended.[3] A protective suit may also be recommended.[4] |
| Disposal of Waste | Safety goggles | Plastic or rubber gloves | Not generally required if handling sealed containers. | Laboratory coat |
Procedural Workflow for PPE Selection
To ensure the correct level of protection is used, the following decision-making workflow should be followed.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Safe Handling and Storage
To ensure a safe laboratory environment, the following handling and storage procedures should be implemented:
-
Engineering Controls: Work should be conducted in well-ventilated areas. Access to running water and eye wash stations is essential[3].
-
Personal Hygiene: Always wash hands before breaks, after using restroom facilities, and at the end of a work shift[3].
-
Storage: Store this compound in a tightly closed, original container in a dry area, away from strong oxidizers and direct sunlight. The storage temperature should be kept below 45°C[3][4]. Keep the product out of reach of children and separate from food and medicine[3].
Spill and Disposal Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Containment and Cleanup:
-
For all spills: Stay upwind and keep unnecessary personnel away[3]. Prevent the spillage from entering drains or surface water[3][4].
-
Major Spills: Contain the spill using sand or another absorbent material and transfer it to a suitable waste container[3][4].
Disposal:
All waste material, including contaminated absorbent materials and empty containers, should be disposed of in accordance with local, state, and federal regulations. Consult Section 13 of the safety data sheet for detailed disposal instructions[3].
First Aid Measures
In case of accidental exposure to this compound, follow these first aid procedures:
-
Eye Contact: Immediately flush the eyes with water for at least five minutes, holding the eyelids open. If contact lenses are present, they should be removed. Seek medical attention[4].
-
Skin Contact: Remove any contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical advice[4].
-
Ingestion: Rinse the mouth thoroughly and drink one to two glasses of water in small sips. If discomfort continues, seek medical advice[4].
-
Inhalation: In the case of exposure to vapor or flue gases, a self-contained breathing apparatus must be worn[3]. Move the affected person to fresh air and seek medical attention if respiratory irritation occurs.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
